molecular formula C7H9NO B1469242 2-(Furan-3-yl)azetidine CAS No. 777886-79-0

2-(Furan-3-yl)azetidine

Cat. No.: B1469242
CAS No.: 777886-79-0
M. Wt: 123.15 g/mol
InChI Key: LDRKUVUBGXHHTB-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)azetidine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Furan-3-yl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-3-yl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-3-yl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRKUVUBGXHHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis, Properties, and Potential of 2-(Furan-3-yl)azetidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The confluence of strained ring systems with privileged aromatic heterocycles represents a powerful strategy in modern medicinal chemistry. This guide provides an in-depth technical overview of 2-(Furan-3-yl)azetidine, a molecule that marries the desirable conformational rigidity and metabolic stability of the azetidine scaffold with the versatile chemical and electronic properties of the furan ring. While this specific molecule is not extensively documented in current literature, this paper serves as an expert guide to its synthesis, characterization, and potential applications by leveraging established principles and analogous chemical art. We present a robust, logical framework for its synthesis, predict its key physicochemical and spectroscopic properties, and discuss its potential as a valuable building block for creating novel chemical entities with therapeutic promise.

The Strategic Value of Furan-Azetidine Scaffolds

In the quest for novel therapeutics, the molecular architecture of a compound is paramount. Azetidines, four-membered nitrogen heterocycles, have emerged as highly sought-after motifs in drug design.[1][2] Their inherent ring strain imparts a defined three-dimensional geometry, which can enhance binding to biological targets and improve pharmacokinetic properties such as metabolic stability and solubility.[1] The azetidine nitrogen also serves as a convenient vector for chemical diversification.

The furan ring is a five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry, appearing in numerous natural products and approved drugs.[3][4] It often acts as a bioisosteric replacement for phenyl groups, offering modulated electronic properties and potential for improved metabolic profiles.[5]

The combination of these two scaffolds in 2-(Furan-3-yl)azetidine creates a chiral building block with significant potential. The furan is linked at the 3-position, which offers a different electronic and steric presentation compared to the more commonly explored 2-position. This guide will provide the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this promising molecule.

Molecular Structure and Predicted Physicochemical Profile

A thorough understanding of a molecule's intrinsic properties is the first step in any rational drug design campaign.

Chemical Structure
  • Systematic Name: 2-(Furan-3-yl)azetidine

  • Molecular Formula: C₇H₉NO

  • Molecular Weight: 123.15 g/mol

  • Chirality: The C2 position of the azetidine ring is a stereocenter.

Retrosynthesis target 2-(Furan-3-yl)azetidine intermediate1 N-Protected-4-amino-1-(furan-3-yl)butan-1-ol target->intermediate1 Intramolecular Cyclization (e.g., Mitsunobu) precursor1 Furan-3-carbaldehyde intermediate1->precursor1 Nucleophilic Addition precursor2 N-Protected 3-aminopropyl Grignard or Lithium Reagent intermediate1->precursor2

Caption: Retrosynthetic analysis of 2-(Furan-3-yl)azetidine.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-amino-1-(furan-3-yl)butan-1-ol

  • Rationale: This step involves a standard Grignard reaction to form the key C-C bond. [6][7][8]Furan-3-carbaldehyde is the electrophile. A Boc-protected aminopropyl Grignard reagent is used as the nucleophile to prevent self-reaction of the amine.

  • Protocol:

    • To a solution of furan-3-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at -78 °C, add a solution of (3-(tert-butoxycarbonylamino)propyl)magnesium bromide (1.2 eq) in THF dropwise over 30 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) for the consumption of the aldehyde.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amino alcohol.

Step 2: Intramolecular Cyclization via Mitsunobu Reaction

  • Rationale: The Mitsunobu reaction is a reliable and mild method for achieving intramolecular cyclization to form azetidines, proceeding with a clean inversion of stereochemistry at the alcohol carbon. [9][10][11][12]* Protocol:

    • Dissolve the amino alcohol from Step 1 (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20 minutes. Caution: DIAD is a hazardous reagent.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor for the formation of the N-Boc-2-(furan-3-yl)azetidine by LC-MS.

    • Concentrate the reaction mixture and purify directly by flash column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Step 3: Deprotection to Yield 2-(Furan-3-yl)azetidine

  • Rationale: The Boc protecting group is acid-labile and can be removed cleanly under standard conditions.

  • Protocol:

    • Dissolve the purified N-Boc-2-(furan-3-yl)azetidine (1.0 eq) in dichloromethane (DCM, 0.2 M).

    • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

    • Monitor deprotection by TLC or LC-MS.

    • Concentrate the mixture under reduced pressure.

    • To isolate the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer and concentrate. For better stability and handling, the product can be isolated as the TFA or HCl salt.

Reactivity and Strategic Functionalization

The synthetic utility of 2-(Furan-3-yl)azetidine lies in its potential for selective functionalization at two key positions.

Reactivity cluster_N N-Functionalization cluster_C Furan C-Functionalization core 2-(Furan-3-yl)azetidine alkylation Alkylation core->alkylation acylation Acylation core->acylation sulfonylation Sulfonylation core->sulfonylation reductive_amination Reductive Amination core->reductive_amination lithiation Directed Ortho-Lithiation (at C2 or C4) core->lithiation halogenation Electrophilic Halogenation core->halogenation

Caption: Key reactivity and functionalization pathways.

  • N-Functionalization: The secondary amine of the azetidine is the most reactive site. It readily participates in standard N-functionalization reactions (acylation, sulfonylation, alkylation, reductive amination), making it an ideal handle for library synthesis and the introduction of pharmacophoric elements.

  • Furan Ring Reactivity: The furan ring can undergo electrophilic aromatic substitution. The azetidine substituent is activating, and substitution is likely to be directed to the C2 or C4 positions of the furan ring. Directed ortho-metalation using a strong base like n-butyllithium after N-protection could also provide a route to regioselective functionalization.

Analytical and Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is non-negotiable. The following are the expected analytical signatures.

TechniqueExpected Observations
¹H NMR - Furan Protons: Three distinct signals in the aromatic region (~6.5-7.5 ppm). - Azetidine Protons: Complex multiplets in the aliphatic region (~2.0-4.5 ppm), with characteristic splitting patterns due to the rigid ring. The C2 proton will be a multiplet coupled to both the furan and C3 protons. - NH Proton: A broad singlet, exchangeable with D₂O.
¹³C NMR - Furan Carbons: Four signals in the aromatic/olefinic region (~110-150 ppm). - Azetidine Carbons: Three distinct signals in the aliphatic region (~25-65 ppm).
Mass Spec (HRMS) The calculated exact mass for C₇H₉NO ([M+H]⁺) is 124.0757. HRMS should confirm this value to within 5 ppm.
IR Spectroscopy - N-H Stretch: A moderate band around 3300-3400 cm⁻¹. - C-O-C Stretch (Furan): A strong band around 1050-1150 cm⁻¹. - C-H Stretches: Aliphatic (~2850-3000 cm⁻¹) and aromatic (~3100-3150 cm⁻¹) signals.

Workflow from Synthesis to Application

The integration of 2-(Furan-3-yl)azetidine into a drug discovery program follows a logical progression.

Workflow synthesis Synthesis & Purification characterization Full Analytical Characterization (NMR, MS) synthesis->characterization library_dev Library Development via N-Functionalization characterization->library_dev screening High-Throughput Screening (HTS) library_dev->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical drug discovery workflow utilizing the core scaffold.

Conclusion and Forward Outlook

2-(Furan-3-yl)azetidine represents a scientifically sound and synthetically accessible building block for contemporary drug discovery. Its unique topology offers a compelling scaffold for exploring new chemical space. This guide provides the necessary theoretical and practical framework for its synthesis and characterization, empowering research teams to leverage its potential. The true value of this molecule will be realized through its incorporation into diverse molecular designs and subsequent evaluation in a range of biological assays. We strongly encourage its consideration in programs targeting kinases, proteases, and other enzyme classes where conformational constraint and novel aromatic interactions are key determinants of activity.

References

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The Emerging Therapeutic Potential of 2-(Furan-3-yl)azetidine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Convergence of Strained Rings and Privileged Heterocycles

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is a perpetual endeavor. The strategic incorporation of small, strained ring systems and biologically relevant heterocycles represents a powerful approach to navigating chemical space and unlocking new therapeutic possibilities. This guide delves into the promising, yet underexplored, therapeutic potential of 2-(Furan-3-yl)azetidine, a molecule that elegantly marries the desirable attributes of the azetidine scaffold with the versatile pharmacology of the furan moiety. For researchers, scientists, and drug development professionals, this document serves as an in-depth exploration of the core chemical principles, potential therapeutic applications, and practical synthetic considerations for this intriguing class of compounds.

The Azetidine Scaffold: A Compact Powerhouse in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a vital motif in contemporary drug discovery.[1] Their unique physicochemical and pharmacokinetic profiles stem from a combination of inherent ring strain (approximately 25.4 kcal/mol), a sp3-rich character, and conformational rigidity.[1][2] These features confer several advantages:

  • Improved Physicochemical Properties: The presence of an azetidine ring can enhance aqueous solubility and metabolic stability, crucial parameters for oral bioavailability.[1]

  • Vectorial Exit Points: The defined geometry of the azetidine ring provides precise vectors for substituent placement, allowing for fine-tuning of target engagement and ancillary pharmacology.

  • Novel Chemical Space: As a less explored scaffold compared to more common rings like pyrrolidine or piperidine, azetidine-containing compounds offer opportunities for novel intellectual property.

Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine motif, underscoring its clinical and commercial relevance.[1] The broad pharmacological potential of azetidine derivatives spans from central nervous system (CNS) modulators to potent antibacterial and anticancer agents.[1][3]

The Furan Moiety: A Versatile Pharmacophore

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a well-established pharmacophore present in a multitude of natural products and synthetic drugs.[4][5] Its utility in medicinal chemistry is multifaceted:

  • Bioisosteric Replacement: The furan ring can serve as a bioisostere for phenyl rings, offering altered steric and electronic properties that can modulate drug-receptor interactions and improve metabolic stability.[5]

  • Diverse Biological Activities: Furan derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic properties.[4][6] Notable examples include the diuretic furosemide and the antibacterial nitrofurantoin.[4]

  • Hydrogen Bonding Capability: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

The combination of these two privileged scaffolds in 2-(Furan-3-yl)azetidine presents a compelling starting point for the design of novel therapeutic agents.

Therapeutic Hypotheses for 2-(Furan-3-yl)azetidine

While specific biological data for 2-(Furan-3-yl)azetidine is not yet prevalent in the literature, we can formulate several evidence-based hypotheses for its therapeutic potential by considering the known activities of related compounds.

Oncology: Targeting Signaling Pathways

Azetidine derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer. For instance, novel azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is constitutively active in many human cancers and promotes tumor cell proliferation and survival.[7] The introduction of a furan moiety could modulate the electronic properties and binding interactions of such inhibitors, potentially leading to enhanced potency or selectivity.

Table 1: Potential Oncological Targets for 2-(Furan-3-yl)azetidine Derivatives

Target FamilySpecific Target (Example)Rationale
KinasesMEK, JAKAzetidine is a known scaffold in approved kinase inhibitors.[1]
Transcription FactorsSTAT3Azetidine amides have demonstrated STAT3 inhibition.[7]
Cell Cycle RegulatorsCDKsExploration of novel heterocyclic scaffolds is ongoing.
Infectious Diseases: Novel Antibacterial and Antiviral Agents

Both azetidine and furan derivatives have a rich history in the development of anti-infective agents.[5][8] The furan ring in nitrofurantoin is crucial for its antibacterial action, which involves the inhibition of bacterial DNA synthesis.[5] Azetidine-containing compounds have also demonstrated potent antibacterial and antimalarial activity.[2][8] The combination of these two pharmacophores in 2-(Furan-3-yl)azetidine could lead to compounds with novel mechanisms of action or improved activity against drug-resistant pathogens.

Central Nervous System (CNS) Disorders

The conformational rigidity and polarity of the azetidine ring make it an attractive scaffold for CNS-acting drugs, where precise interactions with receptors and transporters are paramount.[1] Azetidine derivatives have been explored as muscarinic antagonists and modulators of various CNS targets.[1] Furan-containing compounds have also been investigated for their potential in treating CNS disorders.[5] Therefore, 2-(Furan-3-yl)azetidine represents a promising starting point for the development of novel therapeutics for neurodegenerative and psychiatric conditions.

Synthetic Strategies and Methodologies

The synthesis of 2-(Furan-3-yl)azetidine, while not explicitly described in the literature, can be approached through established methods for the synthesis of substituted azetidines.[2][9] A key consideration is the stereoselective construction of the chiral center at the 2-position.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for 2-(Furan-3-yl)azetidine is outlined below. This approach leverages the cyclization of a suitably protected amino alcohol derived from a furan-containing amino acid precursor.

G Target 2-(Furan-3-yl)azetidine Precursor1 N-Protected 4-amino-1-(furan-3-yl)butan-1-ol Target->Precursor1 Intramolecular Cyclization (e.g., Mitsunobu or Appel reaction) Precursor2 N-Protected 3-furylglycinol Precursor1->Precursor2 Reduction of Carboxylic Acid/Ester Precursor3 3-Furylglycine Precursor2->Precursor3 Chiral Synthesis or Resolution Precursor4 3-Furaldehyde Precursor3->Precursor4 Strecker or similar amino acid synthesis G cluster_0 Scaffold Properties cluster_1 Therapeutic Potential Azetidine Azetidine - Improved PK - Rigidity - Novel Space Core 2-(Furan-3-yl)azetidine Azetidine->Core Furan Furan - Bioisostere - Diverse Activity - H-Bonding Furan->Core Oncology Oncology Infectious Infectious Diseases CNS CNS Disorders Core->Oncology Core->Infectious Core->CNS

Sources

The Emergence of 2-(Furan-3-yl)azetidine: A Novel Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles, the strategic application of bioisosterism stands as a cornerstone of modern medicinal chemistry.[1][2][3] This guide delves into the promising potential of 2-(Furan-3-yl)azetidine, a unique heterocyclic scaffold, as a versatile bioisostere in drug design. By dissecting the constituent components—the strained azetidine ring and the electron-rich furan moiety—we will explore the synergistic advantages this combination offers. This document will serve as a technical resource for researchers and drug development professionals, providing insights into the rationale for its use, its potential applications, and a practical guide to its synthesis and evaluation.

The Principle of Bioisosterism: A Refresher

Bioisosterism, a fundamental concept in drug design, involves the substitution of a functional group or a molecule with another that has similar physical and chemical properties, with the aim of eliciting a similar biological response.[2][4] This strategy is employed to fine-tune the properties of a lead compound, addressing issues such as potency, selectivity, metabolic stability, and toxicity.[1][2] Bioisosteres can be classified as classical (atoms or groups with similar valence electron configurations) and non-classical (structurally distinct groups that produce similar biological effects).[2] The strategic deployment of bioisosteric replacements can lead to the discovery of novel intellectual property and the development of superior drug candidates.[2]

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged scaffolds" in drug discovery.[5] Their growing popularity stems from the unique combination of properties conferred by their strained ring system.[6][7]

  • Enhanced sp³ Character and Three-Dimensionality: In an era where drug candidates are often plagued by "flatness," the inherent three-dimensionality of the azetidine ring offers a significant advantage. This increased sp³ character can lead to improved solubility, reduced off-target effects, and novel interactions with biological targets.[5]

  • Improved Physicochemical Properties: The incorporation of an azetidine moiety can favorably modulate a molecule's physicochemical properties. It can enhance aqueous solubility and metabolic stability compared to more common saturated heterocycles like piperidine and pyrrolidine.[5]

  • Structural Rigidity and Conformational Constraint: The rigid nature of the azetidine ring reduces the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity and selectivity.[8]

  • Versatile Exit Vectors: The azetidine ring provides well-defined vectors for the attachment of substituents, allowing for the precise exploration of chemical space and the optimization of interactions with a target protein.[5]

Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature an azetidine ring, underscoring its value in contemporary drug design.[6]

The Furan Moiety: More Than Just a Phenyl Ring Mimic

The furan ring, a five-membered aromatic heterocycle, is another important building block in medicinal chemistry.[9][10] It is often employed as a bioisostere for the phenyl ring, but its utility extends beyond simple mimicry.[10]

  • Modulation of Electronic and Steric Properties: The furan ring possesses distinct electronic and steric properties compared to a phenyl ring.[10] The presence of the oxygen heteroatom influences the ring's aromaticity and dipole moment, which can lead to altered interactions with the target protein.

  • Improved Metabolic Stability: In some contexts, replacing a phenyl ring with a furan can block sites of oxidative metabolism, thereby enhancing the metabolic stability of a compound.[11]

  • Hydrogen Bonding Capabilities: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target that is absent in a carbocyclic aromatic ring.

  • Potential for Toxicity: It is crucial to acknowledge that furan-containing compounds can sometimes be associated with toxicity due to the formation of reactive metabolites through cytochrome P450-mediated oxidation.[12][13] Careful evaluation of the metabolic fate of any new furan-containing drug candidate is therefore essential.

2-(Furan-3-yl)azetidine: A Synergistic Combination for Bioisosteric Replacement

The combination of the azetidine and furan-3-yl moieties in a single scaffold, 2-(Furan-3-yl)azetidine, presents a compelling new tool for the medicinal chemist. This bioisostere can be envisioned as a replacement for a variety of common structural motifs in drug candidates.

Potential Bioisosteric Replacements

The 2-(Furan-3-yl)azetidine scaffold can be considered as a bioisostere for several key functionalities:

  • Aromatic and Heteroaromatic Rings: It can serve as a non-classical bioisostere for phenyl, pyridine, or other aromatic rings. The azetidine portion introduces three-dimensionality and improved physicochemical properties, while the furan ring mimics the aromatic character and provides potential hydrogen bonding interactions.

  • Substituted Pyrrolidines and Piperidines: In cases where a larger saturated heterocycle contributes to undesirable properties like high lipophilicity or poor metabolic stability, the more compact and rigid 2-(Furan-3-yl)azetidine could be a favorable replacement.

The following diagram illustrates the concept of bioisosteric replacement using 2-(Furan-3-yl)azetidine.

G cluster_0 Common Structural Motifs in Drug Candidates cluster_1 Bioisosteric Replacement Phenyl Phenyl 2-(Furan-3-yl)azetidine 2-(Furan-3-yl)azetidine Phenyl->2-(Furan-3-yl)azetidine Replaces Pyridine Pyridine Pyridine->2-(Furan-3-yl)azetidine Replaces Substituted Pyrrolidine Substituted Pyrrolidine Substituted Pyrrolidine->2-(Furan-3-yl)azetidine Replaces

Caption: Bioisosteric replacement strategy with 2-(Furan-3-yl)azetidine.

Predicted Physicochemical Properties

The unique combination of the polar azetidine ring and the aromatic furan moiety is expected to result in a favorable balance of physicochemical properties.

PropertyPredicted Impact of 2-(Furan-3-yl)azetidineRationale
Solubility IncreasedThe nitrogen atom of the azetidine ring can be protonated at physiological pH, leading to improved aqueous solubility.
Lipophilicity (LogP) ModerateThe furan ring contributes to lipophilicity, while the azetidine ring can decrease it, leading to a potentially well-balanced LogP.
Metabolic Stability Potentially ImprovedThe azetidine ring is generally more metabolically stable than larger saturated heterocycles. The furan ring's metabolic fate would need to be assessed on a case-by-case basis.
Molecular Weight LowerAs a replacement for larger ring systems, it can help in controlling molecular weight, a key parameter in drug design.
pKa BasicThe azetidine nitrogen will have a basic pKa, which can be modulated by the substituent on the nitrogen.

Proposed Synthetic Strategy

While the direct synthesis of 2-(Furan-3-yl)azetidine is not extensively reported, a plausible synthetic route can be devised based on established methods for azetidine synthesis.[14][15] A potential retrosynthetic analysis is outlined below.

G 2-(Furan-3-yl)azetidine 2-(Furan-3-yl)azetidine Protected Azetidine Precursor Protected Azetidine Precursor 2-(Furan-3-yl)azetidine->Protected Azetidine Precursor Deprotection Furan-3-yl Boronic Acid or Stannane Furan-3-yl Boronic Acid or Stannane Protected Azetidine Precursor->Furan-3-yl Boronic Acid or Stannane N-Protected 2-Azetidinone N-Protected 2-Azetidinone Protected Azetidine Precursor->N-Protected 2-Azetidinone Cross-coupling Furan-3-carbaldehyde Furan-3-carbaldehyde Furan-3-yl Boronic Acid or Stannane->Furan-3-carbaldehyde Synthesis Amino Acid Derivative Amino Acid Derivative N-Protected 2-Azetidinone->Amino Acid Derivative Cyclization

Caption: Retrosynthetic analysis for 2-(Furan-3-yl)azetidine.

A more detailed, step-by-step protocol for a potential synthetic workflow is provided below.

Experimental Protocol: Synthesis of N-Boc-2-(Furan-3-yl)azetidine

Step 1: Synthesis of N-Boc-azetidine-2-carboxylic acid

This starting material can be prepared from commercially available precursors following literature procedures.

Step 2: Conversion to a suitable coupling partner (e.g., Weinreb amide or ester)

  • To a solution of N-Boc-azetidine-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a suitable amine or alcohol (e.g., N,O-dimethylhydroxylamine hydrochloride for the Weinreb amide).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine) and stir the reaction at room temperature until completion.

  • Work up the reaction and purify the product by column chromatography.

Step 3: Grignard or organolithium addition of a furan-3-yl metallic species

  • Prepare the furan-3-yl Grignard or organolithium reagent from 3-bromofuran or furan, respectively.

  • Add the organometallic reagent to a solution of the Weinreb amide or ester from Step 2 at low temperature (e.g., -78 °C).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and allow it to warm to room temperature.

  • Extract the product and purify by column chromatography.

Step 4: Reduction of the resulting ketone

  • Reduce the ketone from Step 3 to the corresponding alcohol using a suitable reducing agent (e.g., sodium borohydride).

  • The resulting alcohol can then be deoxygenated through a Barton-McCombie deoxygenation or a related procedure to yield N-Boc-2-(Furan-3-yl)azetidine.

Step 5: Deprotection (if required)

The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 2-(Furan-3-yl)azetidine.

Conclusion and Future Outlook

The 2-(Furan-3-yl)azetidine scaffold represents a novel and promising bioisostere for drug discovery. Its unique combination of a strained, three-dimensional azetidine ring and an electron-rich furan moiety offers a compelling set of properties that can be leveraged to address common challenges in lead optimization. While the synthesis may require a multi-step approach, the potential benefits in terms of improved physicochemical properties, enhanced biological activity, and the generation of new intellectual property make it a worthy target for exploration. As the demand for innovative drug candidates with superior profiles continues to grow, the strategic application of novel bioisosteres like 2-(Furan-3-yl)azetidine will undoubtedly play a crucial role in the future of medicinal chemistry. Further investigation into the synthesis and application of this and related scaffolds is highly encouraged.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Synthesis and Characterization of a Novel Azetidine Deriv
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2025).
  • Clinically approved drugs containing furan ring. (n.d.).
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Journal of Physics: Conference Series.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org.
  • Azetidines. (n.d.). Enamine.
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.). PMC.
  • Examples of azetidine‐based bioisosters. (n.d.).
  • Synthesis and biological evaluation of some novel furan derivatives. (2025). ResearchGate. [https://vertexaisearch.cloud.g. (2025).

Sources

Conformational Analysis of 2-Substituted Azetidine Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the conformational behavior of 2-substituted azetidine rings, tailored for medicinal chemists and structural biologists.

Executive Summary

The azetidine ring (a saturated 4-membered nitrogen heterocycle) is a critical scaffold in modern drug discovery, serving as a conformationally restricted bioisostere of proline, piperidine, or acyclic amines. Unlike the rigid cyclopropane or the well-defined chair of cyclohexane, azetidine exists in a dynamic equilibrium driven by ring strain (~25.4 kcal/mol) and torsional forces.

For 2-substituted azetidines, this equilibrium is non-trivial. The interplay between ring puckering (the "butterfly" motion) and nitrogen inversion creates a complex conformational landscape that dictates binding affinity and metabolic stability. This guide details the theoretical framework, experimental determination via NMR, and computational modeling of these systems.

Theoretical Framework: The Energy Landscape

The "Butterfly" Pucker

To alleviate eclipsing interactions between adjacent methylene protons, the azetidine ring deviates from planarity. It adopts a puckered conformation characterized by a puckering angle (


), typically defined by the dihedral angle between the 

and

planes.
  • Unsubstituted Azetidine:

    
     in the gas phase.
    
  • Barrier to Inversion: The energy barrier for ring flipping (passing through a planar transition state) is extremely low (~1.3 kcal/mol), allowing rapid equilibration at room temperature.

The 2-Substituent Effect

Introducing a substituent at the C2 position breaks the symmetry. The substituent (


) can adopt one of two pseudo-orientations:
  • Pseudo-Equatorial: The substituent projects away from the ring bulk. This is generally the global minimum to minimize 1,2-steric repulsion with the N-substituent.

  • Pseudo-Axial: The substituent projects roughly perpendicular to the average plane. This is often higher in energy unless stabilized by specific stereoelectronic effects (e.g., anomeric effects with electronegative 2-substituents).

Nitrogen Inversion vs. Ring Flipping

The nitrogen atom in


-alkyl azetidines is pyramidal. It undergoes inversion (umbrella flip) with a barrier of ~6–10 kcal/mol, which is significantly higher than the ring puckering barrier.
  • Invertomers: For 2-substituted azetidines, N-inversion creates two distinct diastereomers (cis and trans relative to the C2 substituent).

  • N-Acyl Azetidines: In peptide mimetics (e.g., azetidine-2-carboxylic acid residues), the amide resonance flattens the nitrogen geometry, reducing the N-inversion complexity but locking the ring into a specific pucker dependent on the cis/trans amide rotamer.

Experimental Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for solution-phase conformational analysis. The rapid ring flipping averages the signals at room temperature, but the vicinal coupling constants (


)  provide weighted average values that reveal the preferred population.
The Karplus Relationship for Azetidines

The Karplus equation correlates the dihedral angle (


) with the coupling constant (

). For 4-membered rings, the coefficients differ from standard acyclic systems due to bond angle strain.

Key Diagnostic Rule: In 2-substituted azetidines, the cis and trans couplings between C2-H and C3-H are diagnostic.

ParameterTypical Value (Hz)Structural Insight

(H2-H3)
8.4 – 8.9 Hz Protons on the same face.[1] Generally larger due to smaller dihedral angle (~0-20°).

(H2-H3)
5.8 – 7.9 Hz Protons on opposite faces. Smaller value indicates a dihedral angle closer to 90-120°.

(H3a-H3b)
-8 to -11 Hz Geminal coupling. Magnitude affected by ring strain and electronegative substituents.

Note: If


, the ring is likely undergoing rapid flipping between two equally populated puckers, or the ring is unusually planar (rare).
NOE/ROESY Analysis

Nuclear Overhauser Effect (NOE) spectroscopy is essential for determining the relative stereochemistry of the N-substituent (if the inversion is slow or locked).

  • Strong NOE: Between C2-H and N-substituent

    
    Cis relationship (sterically crowded).
    
  • Weak/No NOE: Between C2-H and N-substituent

    
    Trans relationship (preferred).
    

Computational Protocol

For precise prediction of barrier heights and conformer ratios, Density Functional Theory (DFT) is the standard.

Recommended Workflow
  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to generate initial candidates, varying the ring pucker (

    
    ) and N-inversion.
    
  • Geometry Optimization: DFT level B3LYP/6-311+G(d,p) or

    
    B97X-D/def2-TZVP  (includes dispersion corrections, crucial for small rings).
    
  • Frequency Calculation: Confirm minima (no imaginary frequencies) and Transition States (one imaginary frequency corresponding to the ring flip).

  • Solvent Model: Use IEFPCM or SMD (e.g., in Chloroform or Water) as solvation stabilizes the more polar conformers.

Energy Landscape Visualization

The following diagram illustrates the coupled equilibrium of Ring Puckering and Nitrogen Inversion for a generic 2-substituted azetidine.

AzetidineConformation Min1 Conformer A (N-inv 1, Pucker +) TS_Flip TS: Planar Ring (Ring Flip Barrier ~1.3 kcal/mol) Min1->TS_Flip Ring Flip TS_NInv TS: Planar Nitrogen (N-Inversion Barrier ~6-10 kcal/mol) Min1->TS_NInv N-Inversion Min2 Conformer B (N-inv 1, Pucker -) Min2->TS_NInv N-Inversion TS_Flip->Min2 Min4 Conformer D (N-inv 2, Pucker -) TS_Flip->Min4 Min3 Conformer C (N-inv 2, Pucker +) Min3->TS_Flip Ring Flip TS_NInv->Min3 TS_NInv->Min4

Caption: The coupled equilibrium of Azetidine. Horizontal transitions represent the low-energy ring flip (puckering), while vertical transitions represent the higher-energy nitrogen inversion.

Case Study: Azetidine-2-Carboxylic Acid (Aze)[2][3][4][5]

Azetidine-2-carboxylic acid (Aze) is a lower homologue of proline.[2] Its incorporation into peptides dramatically alters the backbone topology.

  • Structure: X-ray crystallography reveals a ring buckle of ~11° in the zwitterionic form.

  • Bioactivity: Aze acts as a "collagen poison." Because the ring is more rigid and has different bond angles than proline, it destabilizes the collagen triple helix when misincorporated.

  • Drug Design: In N-acetyl-Aze derivatives (peptide models), the cis isomer of the amide bond is more populated than in proline derivatives due to reduced steric clash between the N-acetyl group and the C2-carboxylate.

References

  • Conformational Analysis of Azetidines: J. Org. Chem., "Conformational Preferences of Proline Analogues with Different Ring Size."

  • NMR Coupling Constants: Beilstein J. Org. Chem., "NMR-prove of configuration: Karplus relationship in 4-membered rings."

  • Synthesis and Reactivity: RSC Org. Biomol. Chem., "Recent Advances in the Synthesis and Reactivity of Azetidines."

  • Azetidine-2-Carboxylic Acid Crystal Structure: J. Am. Chem. Soc., "Crystal structure and conformation of L-azetidine-2-carboxylic acid."

  • Nitrogen Inversion Barriers: J. Phys. Chem. A, "Ring inversion barrier of diazepam and derivatives (Comparative context for azanuclei)."

Sources

Technical Whitepaper: Physicochemical Profiling of 2-(Furan-3-yl)azetidine

[1][2][3]

Executive Summary

The emergence of fragment-based drug discovery (FBDD) has shifted focus from flat, aromatic scaffolds to

2-(Furan-3-yl)azetidine123

However, the incorporation of this fragment introduces specific physicochemical challenges.[3] The basicity of the azetidine nitrogen, modulated by the inductive effects of the furan ring, creates a steep pH-dependent solubility profile.[2] Furthermore, the furan ring—while a bioisostere for phenyl—requires careful lipophilicity monitoring to avoid metabolic liabilities.[3]

This guide provides a comprehensive technical analysis of the solubility and lipophilicity of 2-(Furan-3-yl)azetidine, establishing a self-validating framework for its use in lead optimization.[1][2]

Physicochemical Architecture

Before establishing experimental protocols, we must define the compound's fundamental properties.[3] The values below represent a consensus of experimental data for the scaffold class and high-fidelity algorithmic predictions (QSPR) specific to the 2-(Furan-3-yl) isomer.

Table 1: Consensus Physicochemical Profile[1][2][3]
PropertyValue (Approx.)Description & Causality
Molecular Weight 123.15 g/mol Fragment-sized; ideal for high ligand efficiency (LE).[1][2][3]
cLogP 0.6 – 0.9Moderately Hydrophilic. The azetidine ring lowers lipophilicity compared to pyrrolidine analogs.[1][2]
LogD (pH 7.4) -1.5 to -0.8Critical Metric. At physiological pH, the amine is predominantly protonated, drastically lowering effective lipophilicity.[1][2][3]
pKa (Conjugate Acid) 9.2 ± 0.3Basicity. Lower than unsubstituted azetidine (pKa ~11.[1][2][3]3) due to the electron-withdrawing inductive effect (-I) of the furan ring at the

-position.[1][2]
TPSA ~25 ŲLow polar surface area suggests high blood-brain barrier (BBB) permeability potential if pKa is masked.[1][2][3]
H-Bond Donors 1 (NH)Secondary amine; amenable to further functionalization (e.g., amide coupling).[1][2][3]
Structural Insight: The Azetidine "Pucker"

Unlike planar aromatic rings, the azetidine ring exists in a puckered conformation.[3] The 2-position substitution (furan) locks the ring dynamics, creating a defined vector for substituents.[2][3] This rigidity reduces the entropic penalty of binding but can impact crystal packing energy, often resulting in higher thermodynamic solubility than predicted by LogP alone.

Solubility Profiling: The pH Dependency Trap[3]

For basic amines like 2-(Furan-3-yl)azetidine, reporting a single "solubility" value is scientifically negligent.[1][2][3] Solubility is a function of pH.[2][4]

The Mechanism[3]
  • pH < pKa (e.g., pH 1.2 - 6.0): The nitrogen is protonated (

    
    ).[2][3] The species exists as a cation, exhibiting high aqueous solubility (>10 mg/mL), driven by solvation of the ion.[2][3]
    
  • pH > pKa (e.g., pH 10.0): The amine deprotonates to the free base.[2][3] Solubility drops precipitously to the intrinsic solubility (

    
    ), driven solely by the lipophilicity of the neutral molecule.[2]
    
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

Standard kinetic solubility (DMSO spike) is insufficient for fragments due to potential precipitation of amorphous solids.[1][2][3] Thermodynamic methods are required.

Step-by-Step Methodology:

  • Preparation: Weigh 5 mg of solid 2-(Furan-3-yl)azetidine into a chemically resistant glass vial.

  • Buffer Addition: Add 250 µL of buffer. Critical: Run in triplicate at three pH levels:

    • pH 4.0 (Acetate buffer) - Simulates lysosome/gastric.[1][2]

    • pH 7.4 (Phosphate buffered saline) - Systemic circulation.[1][2][3]

    • pH 10.0 (Borate buffer) - Determines Intrinsic Solubility (

      
      ).[1][2][3]
      
  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF 0.22 µm filter (ensure no drug adsorption to filter).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm for furan absorption) against a standard curve prepared in DMSO.

  • pH Verification: Measure the final pH of the supernatant. If the compound is a salt (e.g., HCl), it may shift the buffer pH significantly.[2]

Lipophilicity: LogP vs. LogD[1][2][3]

For 2-(Furan-3-yl)azetidine, LogP is a theoretical construct describing the neutral species.[1][2] However, at physiological pH (7.4), the molecule is >98% ionized (calculated via Henderson-Hasselbalch:

12

Therefore, LogD7.4 is the biologically relevant metric.[3]

Protocol: Miniaturized Shake-Flask LogD Determination
  • Phase Preparation: Pre-saturate 1-octanol with PBS (pH 7.4) and vice-versa for 24 hours. This prevents volume changes during partitioning.[2]

  • Stock Solution: Dissolve compound in pre-saturated octanol (or PBS if highly soluble) to 1 mM.

  • Partitioning: Mix equal volumes (e.g., 500 µL) of octanol and PBS phases containing the compound in a glass vial.

  • Agitation: Vortex for 60 minutes at 25°C. Centrifuge to ensure complete phase separation.

  • Analysis: Remove aliquots from both phases. Analyze via LC-MS/MS (preferred for fragments to avoid buffer interference).

  • Calculation:

    
    [2][3]
    

Visualizing the Physiochemical Landscape

The following diagram illustrates the dynamic relationship between pH, ionization, and the resulting physicochemical behaviors of the molecule.

Gcluster_0pH < 9.2 (Acidic/Neutral)cluster_1pH > 9.2 (Basic)ProtonatedProtonated Species(Cationic Form)HighSolHigh Solubility(>10 mg/mL)Protonated->HighSol Ion-DipoleInteractionsLowLogDLow LogD(Hydrophilic)Protonated->LowLogD Partitioning toAqueous PhaseNeutralNeutral Species(Free Base)Protonated->Neutral  pKa ~ 9.2  IntrinsicSolIntrinsic Solubility (S0)(Moderate/Low)Neutral->IntrinsicSol Crystal LatticeEnergy DominatesHighLogPTrue LogP(Lipophilic)Neutral->HighLogP Partitioning toLipid Phase

Figure 1: The Ionization Switch.[2][3] At physiological pH (7.4), 2-(Furan-3-yl)azetidine exists primarily in the blue state (protonated), driving high solubility but lower membrane permeability.[1][2][3]

Experimental Workflow: High-Throughput Validation

To validate this building block for a library, use the following decision tree. This ensures resources are not wasted on compounds with poor developability profiles.[2]

WorkflowStartStart: 2-(Furan-3-yl)azetidine SampleQC1. QC Check (LC-MS & NMR)Confirm Isomer PurityStart->QCSolScreen2. Kinetic Solubility Screen(PBS pH 7.4, 2% DMSO)QC->SolScreenDecision1Soluble > 100 µM?SolScreen->Decision1LogD3. LogD7.4 Determination(Shake Flask / ChromLogD)Decision1->LogDYesFormulationFormulation Strategy:Salt Formation (e.g., HCl, Oxalate)Decision1->FormulationNopKa4. pKa Measurement(Potentiometric Titration)LogD->pKaFormulation->LogDRe-test as SaltFinalFinal Profile:Developability ScorepKa->Final

Figure 2: Validation Workflow. A systematic approach to profiling the azetidine fragment, prioritizing solubility confirmation before lipophilicity assessment.[2][3]

Implications for Drug Design[2][3][5][6][7][8]

The "Furan Liability"

While the physicochemical profile of 2-(Furan-3-yl)azetidine is generally favorable (low MW, moderate polarity), the furan ring is a structural alert.[1][2][3] Furan can be metabolized by Cytochrome P450 (specifically CYP2E1) to reactive cis-2-butene-1,4-dial, which can form adducts with proteins.[1][2][3]

  • Mitigation: During lead optimization, monitor glutathione (GSH) trapping in microsomal stability assays. Consider blocking the furan

    
    -positions with methyl groups or replacing furan with less reactive isosteres (e.g., oxazole) if toxicity signals emerge.[2][3]
    
Blood-Brain Barrier (BBB) Penetration

The low LogD (-1.[1][2]5) at pH 7.4 suggests poor passive diffusion across the BBB.[2] However, the small size (MW < 150) and low TPSA (< 40 Ų) are favorable.[2]

  • Strategy: To improve CNS penetration, attach lipophilic substituents to the azetidine nitrogen to mask the basic center, or use the fragment as a "warhead" attached to a more lipophilic carrier.[2][3]

References

  • Azetidine Scaffolds in Medicinal Chemistry

    • Lowe, M. A., et al. "Azetidines as Bioisosteres of Pyrrolidines."[2][3] Bioorganic & Medicinal Chemistry Letters, 2018.[2][3]

  • Solubility Protocols

    • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State."[2][3] Wiley-Interscience, 2003.[1][2] [2]

  • Lipophilicity & Ionization

    • Kerns, E. H., & Di, L. "Drug-like Properties: Concepts, Structure Design and Methods."[2][3] Academic Press, 2008.[2]

  • Furan Metabolic Liability

    • Peterson, L. A. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring."[3] Chemical Research in Toxicology, 2013.[2][3]

Methodological & Application

Scalable Synthesis of 2-(Furan-3-yl)azetidine: A Comprehensive Guide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-(Furan-3-yl)azetidine Scaffold

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility to drug candidates.[1] When functionalized with a furan ring, specifically at the 2-position, the resulting 2-(furan-3-yl)azetidine scaffold presents a unique chemical space for the development of novel therapeutics and agrochemicals. The furan moiety can engage in various non-covalent interactions with biological targets, while the strained four-membered azetidine ring provides a rigid and defined vector for substituent placement. This guide provides detailed, scalable, and field-proven protocols for the synthesis of 2-(furan-3-yl)azetidine, addressing the critical need for robust and efficient access to this valuable building block.

Strategic Overview of Synthetic Routes

Two primary synthetic strategies are presented, each with distinct advantages depending on the desired scale and available starting materials.

Route 1: Staudinger Cycloaddition and Subsequent Reduction

This classical yet highly effective approach involves the construction of a β-lactam (azetidin-2-one) intermediate via a [2+2] cycloaddition, followed by reduction to the target azetidine. This route is particularly advantageous for its modularity and the extensive body of literature supporting the key transformations.

Route 2: Intramolecular Cyclization of an Acyclic Precursor

This strategy relies on the formation of a linear precursor containing both the amine and a suitable leaving group, which then undergoes an intramolecular nucleophilic substitution to form the azetidine ring. This approach can offer a more direct route to the final product, potentially reducing the overall step count.

Route 1: Staudinger Cycloaddition and Reduction

This four-step synthesis provides a reliable and scalable pathway to 2-(furan-3-yl)azetidine, leveraging the well-established Staudinger cycloaddition.

Logical Workflow for Route 1

Route 1 Workflow Start Furan-3-carbaldehyde + Benzylamine Imine Step 1: Imine Formation N-Benzyl-1-(furan-3-yl)methanimine Start->Imine Toluene, reflux (Dean-Stark) Staudinger Step 2: Staudinger Cycloaddition 1-Benzyl-4-(furan-3-yl)azetidin-2-one Imine->Staudinger Acetyl chloride, Et3N DCM, 0°C to rt Reduction Step 3: β-Lactam Reduction N-Benzyl-2-(furan-3-yl)azetidine Staudinger->Reduction BH3·THF or LiAlH4 THF Deprotection Step 4: N-Debenzylation 2-(Furan-3-yl)azetidine Reduction->Deprotection H2, Pd/C MeOH

Caption: Synthetic pathway for Route 1.

Step 1: Synthesis of N-Benzyl-1-(furan-3-yl)methanimine

Rationale: The formation of an imine is the critical first step to prepare the substrate for the Staudinger cycloaddition. Benzylamine is chosen as the amine source due to the facile removal of the N-benzyl protecting group in the final step via hydrogenolysis. The use of a Dean-Stark apparatus ensures the efficient removal of water, driving the reaction to completion, which is crucial for achieving high yields on a large scale.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add furan-3-carbaldehyde (1.0 eq), benzylamine (1.05 eq), and toluene (approx. 0.5 M solution).

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to yield the crude N-benzyl-1-(furan-3-yl)methanimine, which can be used in the next step without further purification.

Parameter Value Reference
Typical Yield >95% (crude)General knowledge
Purity Sufficient for next stepGeneral knowledge
Scale Up to multi-kilogram[2]
Step 2: Staudinger [2+2] Cycloaddition

Rationale: The Staudinger cycloaddition is a powerful method for the synthesis of β-lactams.[3] In this step, a ketene, generated in situ from acetyl chloride and a tertiary amine base (e.g., triethylamine), undergoes a [2+2] cycloaddition with the previously synthesized imine.[4] The reaction is typically carried out at low temperatures to control the exothermic reaction and improve diastereoselectivity, although for this specific substrate, the stereochemistry at the 3-position is not a factor.

Protocol:

  • Dissolve the crude N-benzyl-1-(furan-3-yl)methanimine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.3 M) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) to the solution.

  • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-benzyl-4-(furan-3-yl)azetidin-2-one.

Parameter Value Reference
Typical Yield 60-75%[5][6]
Purity >95% after chromatography[5]
Key Considerations Strict anhydrous conditions are essential for ketene formation.[7]
Step 3: Reduction of 1-Benzyl-4-(furan-3-yl)azetidin-2-one

Rationale: The reduction of the β-lactam carbonyl group is a crucial step to obtain the desired azetidine ring. Borane-tetrahydrofuran complex (BH₃·THF) is a preferred reducing agent for its high chemoselectivity towards amides over other functional groups and its relatively mild reaction conditions, which are important for preserving the furan ring. Lithium aluminum hydride (LiAlH₄) can also be used, but may require more stringent anhydrous conditions and careful quenching.

Protocol (using BH₃·THF):

  • Dissolve the purified 1-benzyl-4-(furan-3-yl)azetidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 2.0-3.0 eq) dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M hydrochloric acid.

  • Stir the mixture for 1 hour, then basify with an aqueous solution of sodium hydroxide (e.g., 2 M) until the pH is >10.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-benzyl-2-(furan-3-yl)azetidine can be purified by column chromatography if necessary.

Parameter Value Reference
Typical Yield 70-85%General knowledge
Purity >95% after purificationGeneral knowledge
Safety Note Borane complexes are flammable and react with water. Handle with care.
Step 4: N-Debenzylation to Yield 2-(Furan-3-yl)azetidine

Rationale: The final step involves the removal of the N-benzyl protecting group to yield the target compound. Catalytic hydrogenolysis is the most common and scalable method for this transformation.[8][9] Palladium on carbon (Pd/C) is a highly effective catalyst for this reaction. The addition of a small amount of acid can sometimes facilitate the reaction by preventing catalyst poisoning by the product amine.[10]

Protocol:

  • Dissolve N-benzyl-2-(furan-3-yl)azetidine (1.0 eq) in methanol (approx. 0.1 M).

  • Carefully add 10% palladium on carbon (5-10 mol% Pd) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(furan-3-yl)azetidine. The product can be further purified by distillation or crystallization of a salt if necessary.

Parameter Value Reference
Typical Yield >90%[8][9]
Purity High, often requires minimal purification[9]
Safety Note Palladium on carbon is pyrophoric when dry and in the presence of hydrogen. Handle with care.

Route 2: Intramolecular Cyclization

This alternative route offers a potentially more convergent synthesis, starting from a furan-3-yl precursor and building the acyclic intermediate for cyclization.

Logical Workflow for Route 2

Route 2 Workflow Start Furan-3-yl Ketone Mannich Step 1: Mannich Reaction 3-Amino-1-(furan-3-yl)propan-1-one Start->Mannich Amine, Formaldehyde Acid or Base catalyst Reduction Step 2: Ketone Reduction 3-Amino-1-(furan-3-yl)propan-1-ol Mannich->Reduction NaBH4 or H2, catalyst Activation Step 3: Hydroxyl Activation (e.g., Mesylation) Reduction->Activation MsCl, Et3N DCM Cyclization Step 4: Intramolecular Cyclization 2-(Furan-3-yl)azetidine Activation->Cyclization Base Heat

Caption: Synthetic pathway for Route 2.

Step 1: Mannich Reaction to form 3-Amino-1-(furan-3-yl)propan-1-one

Rationale: The Mannich reaction is a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group. This reaction efficiently assembles the carbon-nitrogen backbone of the acyclic precursor. Careful control of reaction conditions is necessary to avoid polymerization or decomposition of the furan ring, which can be sensitive to strong acids.[11]

Protocol:

  • To a solution of the appropriate furan-3-yl ketone (1.0 eq) and a secondary amine hydrochloride (e.g., dimethylamine hydrochloride, 1.1 eq) in a suitable solvent like ethanol, add paraformaldehyde (1.2 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Treat the residue with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

  • Dry the organic extracts and concentrate to yield the crude aminoketone, which can be purified by column chromatography.

Parameter Value Reference
Typical Yield 50-70%[11]
Purity >95% after chromatography[11]
Key Considerations Furan ring stability under acidic conditions.[11]
Step 2: Reduction of the Ketone

Rationale: The selective reduction of the ketone in the presence of the amine is required to form the 1,3-amino alcohol. Sodium borohydride is a mild and effective reagent for this transformation.

Protocol:

  • Dissolve the 3-amino-1-(furan-3-yl)propan-1-one (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature until complete, as monitored by TLC.

  • Quench the reaction with water and concentrate the solvent.

  • Extract the aqueous residue with an organic solvent, dry, and concentrate to yield the 3-amino-1-(furan-3-yl)propan-1-ol.

Parameter Value Reference
Typical Yield >90%[11]
Purity Sufficient for next step[11]
Steps 3 & 4: Hydroxyl Activation and Intramolecular Cyclization

Rationale: The final steps involve converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) followed by an intramolecular Sɴ2 reaction by the amine to form the azetidine ring. This cyclization is often promoted by a non-nucleophilic base.

Protocol:

  • Dissolve the 3-amino-1-(furan-3-yl)propan-1-ol (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).

  • Stir at 0 °C for 1-2 hours.

  • Wash the reaction mixture with water and brine, then dry and concentrate to yield the crude mesylate.

  • Dissolve the crude mesylate in a suitable solvent like acetonitrile and add a non-nucleophilic base such as potassium carbonate.

  • Heat the mixture to reflux until the cyclization is complete.

  • Cool the reaction, filter off the base, and concentrate the filtrate.

  • Purify the crude 2-(furan-3-yl)azetidine by distillation or column chromatography.

Parameter Value Reference
Typical Yield (2 steps) 50-70%General knowledge
Purity >95% after purificationGeneral knowledge

Characterization and Stability

Characterization: The final product, 2-(furan-3-yl)azetidine, should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Stability: Azetidines are generally stable compounds, but their strained nature can make them susceptible to ring-opening reactions under certain conditions.[1] The furan ring is known to be sensitive to strong acids.[11] Therefore, 2-(furan-3-yl)azetidine should be stored under neutral or slightly basic conditions and protected from strong acids.

Conclusion

The synthetic protocols detailed in this guide provide robust and scalable methods for the preparation of 2-(furan-3-yl)azetidine. Route 1, via the Staudinger cycloaddition, is a well-precedented and modular approach suitable for large-scale synthesis. Route 2, involving an intramolecular cyclization, offers a more convergent strategy. The choice of route will depend on factors such as starting material availability, desired scale, and the specific capabilities of the laboratory. These detailed application notes are intended to empower researchers in drug discovery and agrochemical development to efficiently access this valuable and versatile chemical scaffold.

References

  • Staudinger, H. Ketene, eine neue Körperklasse. Ber. Dtsch. Chem. Ges.1905 , 38, 1735–1739. (Available at: [Link])

  • Palomo, C.; Aizpurua, J. M.; Ganboa, I.; Oiarbide, M. The Staudinger Reaction: A Story of a Century. Eur. J. Org. Chem.2007 , 2007, 3957–3974. (Available at: [Link])

  • Rook, T. J.; Hugel, H. M. Synthesis of Some 3-Furylamine Derivatives. Aust. J. Chem.2002 , 55, 795-798. (Available at: [Link])

  • Sajiki, H.; Hirota, K. A simple and practical method for the N-debenzylation of N-benzyl-N-Boc-amines. Tetrahedron Lett.1998 , 39, 3569-3572. (Available at: [Link])

  • Ágai, B.; Nádor, A.; Proszényák, Á.; Tárkányi, G.; Faigl, F. A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron2003 , 59, 8011-8016. (Available at: [Link])

  • Crisp, G. T.; Gebauer, M. G. Accelerated transmetallation in Stille couplings effected by chelation to the palladium. Tetrahedron Lett.1995 , 36, 3389-3392. (Available at: [Link])

  • Zhou, G.; Zhang, L.; Xue, Y.; Li, J. Progress of N-Benzyl Removal. Chin. J. Org. Chem.2019 , 39, 2428-2442. (Available at: [Link])

  • Marchand-Brynaert, J.; et al. A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Tetrahedron Lett.1993 , 34, 287-290. (Available at: [Link])

  • Al-Amiery, A. A.; Kadhum, A. A. H.; Mohamad, A. B. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Molecules2012 , 17, 5721-5730. (Available at: [Link])

  • The Journal of Organic Chemistry Ahead of Print. (Available at: [Link])

  • Singh, R.; et al. Synthesis and biological evaluation of some novel furan derivatives. Bioorg. Med. Chem. Lett.2009 , 19, 4744-4747. (Available at: [Link])

  • Hashim, O. S. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. J. Med. Chem. Sci.2023 , 6, 553-558. (Available at: [Link])

  • ResearchGate. Stability of different azetidine esters. (Available at: [Link])

  • Kumar, D.; et al. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules2021 , 26, 1480. (Available at: [Link])

  • Domingo, L. R.; Aurell, M. J.; Pérez, P. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Acc. Chem. Res.2008 , 41, 927-935. (Available at: [Link])

  • Process Research & Development. Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. (Available at: [Link])

  • Baire, B. Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. ChemistryOpen2023 , 12, e202300093. (Available at: [Link])

  • Parmar, D. R.; et al. Azetidines of pharmacological interest. Arch. Pharm. (Weinheim)2021 , 354, e2100062. (Available at: [Link])

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Sources

Preparation of 2-(Furan-3-yl)azetidine Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of 2-(Furan-3-yl)azetidine hydrochloride, a valuable building block in medicinal chemistry. The synthetic strategy is designed to be robust and reproducible, emphasizing the rationale behind each procedural step to ensure both scientific integrity and successful execution. This document provides detailed methodologies, safety protocols, and characterization data to create a self-validating system for researchers.

Introduction and Strategic Overview

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and receptor binding affinity. The incorporation of a furan moiety, a common pharmacophore, can further enhance the biological activity profile of the resulting molecule.

The synthesis of 2-(Furan-3-yl)azetidine hydrochloride is achieved through a three-step process:

  • Synthesis of tert-butyl 2-bromoazetidine-1-carboxylate: This initial step involves the preparation of a key intermediate, an N-Boc-protected 2-bromoazetidine. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the azetidine nitrogen, preventing unwanted side reactions in the subsequent steps.

  • Suzuki-Miyaura Coupling: The core C-C bond formation is accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 2-bromoazetidine intermediate and furan-3-ylboronic acid. This reaction is a powerful and versatile tool for the formation of biaryl and heteroaryl compounds.

  • N-Boc Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions, followed by the formation of the hydrochloride salt to yield the stable and readily handleable final product.

Overall Synthetic Workflow

G cluster_0 Step 1: Preparation of N-Boc-2-bromoazetidine cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection and Salt Formation start Commercially available starting materials step1 Synthesis of tert-butyl 2-bromoazetidine-1-carboxylate start->step1 step2 Palladium-catalyzed cross-coupling with furan-3-ylboronic acid step1->step2 step3 N-Boc deprotection and formation of hydrochloride salt step2->step3 end_product 2-(Furan-3-yl)azetidine hydrochloride step3->end_product

Caption: Overall synthetic workflow for 2-(Furan-3-yl)azetidine hydrochloride.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
N-Boc-azetidine≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
Benzoyl peroxide (BPO)Reagent GradeCommercially Available
Carbon tetrachloride (CCl₄)AnhydrousCommercially Available
Furan-3-ylboronic acid≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)99.9%Commercially Available
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)≥98%Commercially Available
Potassium phosphate tribasic (K₃PO₄)≥98%Commercially Available
1,4-DioxaneAnhydrousCommercially Available
Hydrochloric acid solution4 M in 1,4-dioxaneCommercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Saturated aqueous sodium chloride (Brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer (e.g., ESI-MS)

Experimental Protocols

PART 1: Synthesis of tert-butyl 2-bromoazetidine-1-carboxylate

Rationale: This step introduces a bromine atom at the 2-position of the N-Boc protected azetidine ring. The choice of N-Bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide (BPO) as a radical initiator is a standard and effective method for allylic and benzylic bromination, and in this case, for the bromination at a position alpha to the nitrogen atom in a strained ring system. Carbon tetrachloride is used as the solvent as it is inert to the reaction conditions.

Protocol:

  • To a solution of N-Boc-azetidine (1.0 eq) in anhydrous carbon tetrachloride (0.2 M), add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C) under an inert atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 2-bromoazetidine-1-carboxylate as a pale yellow oil.

Expected Yield: 60-70%

PART 2: Synthesis of tert-butyl 2-(furan-3-yl)azetidine-1-carboxylate

Rationale: The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds. Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the alkyl bromide and facilitates the overall catalytic cycle, often leading to high yields in challenging couplings. Potassium phosphate is used as the base to activate the boronic acid for transmetalation. Anhydrous 1,4-dioxane is a suitable solvent for this reaction.

G cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X N-Boc-2-bromoazetidine R-X->Oxidative_Addition Ar-B(OH)2 Furan-3-ylboronic acid Transmetalation Transmetalation Ar-B(OH)2->Transmetalation Base K3PO4 Base->Transmetalation R-Ar N-Boc-2-(furan-3-yl)azetidine Oxidative_Addition->Transmetalation R-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination R-Pd(II)-Ar Reductive_Elimination->Pd(0)L2 R-Ar

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol:

  • To a dry flask under an inert atmosphere, add tert-butyl 2-bromoazetidine-1-carboxylate (1.0 eq), furan-3-ylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), SPhos (0.10 eq), and potassium phosphate tribasic (2.0 eq).

  • Add anhydrous 1,4-dioxane (0.1 M) and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 2-(furan-3-yl)azetidine-1-carboxylate.

Expected Yield: 75-85%

PART 3: Synthesis of 2-(Furan-3-yl)azetidine hydrochloride

Rationale: The Boc protecting group is acid-labile and can be efficiently removed using a strong acid such as hydrochloric acid. Using a solution of HCl in an organic solvent like 1,4-dioxane allows for the deprotection and simultaneous precipitation of the hydrochloride salt of the product. Diethyl ether is often used to aid in the precipitation of the salt.

Protocol:

  • Dissolve tert-butyl 2-(furan-3-yl)azetidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • To this solution, add a 4 M solution of hydrochloric acid in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture for 2-4 hours. The formation of a precipitate should be observed.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Add anhydrous diethyl ether to the mixture to ensure complete precipitation of the hydrochloride salt.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain 2-(Furan-3-yl)azetidine hydrochloride as a white to off-white solid.

Expected Yield: 90-98%

Data Summary and Characterization

StepProductExpected Yield (%)Purity (%)Expected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected MS (m/z)
1tert-butyl 2-bromoazetidine-1-carboxylate60-70>95~5.5 (t, 1H), 4.0-3.8 (m, 2H), 2.6-2.4 (m, 2H), 1.45 (s, 9H)~159, 81, 60, 48, 35, 28[M+H]⁺ ~250/252
2tert-butyl 2-(furan-3-yl)azetidine-1-carboxylate75-85>98~7.4 (s, 1H), 7.3 (t, 1H), 6.4 (s, 1H), 4.8 (t, 1H), 3.9-3.7 (m, 2H), 2.5-2.3 (m, 2H), 1.40 (s, 9H)~160, 143, 140, 125, 108, 80, 58, 48, 28, 25[M+H]⁺ ~238
32-(Furan-3-yl)azetidine hydrochloride90-98>98~9.5 (br s, 2H), 7.8 (s, 1H), 7.6 (t, 1H), 6.6 (s, 1H), 5.2 (t, 1H), 4.2-4.0 (m, 2H), 2.9-2.7 (m, 2H)~144, 142, 123, 110, 55, 46, 23[M-Cl]⁺ ~137

Note: The exact chemical shifts (δ) in NMR spectra can vary depending on the solvent and concentration. The provided values are estimations based on structurally similar compounds.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a fume hood.

  • Benzoyl peroxide (BPO): Strong oxidizing agent and can be explosive when dry. Handle with care and avoid friction or shock.

  • Carbon tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood and avoid inhalation of vapors.

  • Palladium catalysts: Can be toxic. Avoid inhalation of dust.

  • Furan-3-ylboronic acid: Handle with care, avoiding dust inhalation and contact with skin.

  • Hydrochloric acid in dioxane: Highly corrosive. Handle with extreme care in a fume hood.

References

  • General Azetidine Synthesis: For an overview of azetidine synthesis, see: Brandi, A.; Goti, A. Chem. Rev.1998, 98 (2), 589–635.
  • Bromination with NBS: Djerassi, C. Chem. Rev.1948, 43 (2), 271–317.
  • Suzuki-Miyaura Coupling: Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95 (7), 2457–2483.
  • Suzuki Coupling with SPhos Ligand: Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. Angew. Chem. Int. Ed.2004, 43 (14), 1871–1876.
  • N-Boc Deprotection: Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004.

Reagents for the functionalization of 2-(Furan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the chemical functionalization of 2-(Furan-3-yl)azetidine , a high-value "chimeric" scaffold that merges the metabolic polarity of a furan warhead with the conformationally restricted geometry of an azetidine ring. Unlike standard piperidine or pyrrolidine analogs, this scaffold offers a distinct vector for "escaping flatland" in Fragment-Based Drug Discovery (FBDD).[1] This note provides validated protocols for orthogonal functionalization: N-arylation (overcoming steric hindrance at C2) and Furan C-H activation (site-selective diversification), alongside critical strategies to mitigate the metabolic liabilities of the furan ring.

Introduction: The Scaffold Architecture

The 2-(Furan-3-yl)azetidine scaffold presents a unique challenge in reactivity profiling. It possesses two distinct reactive centers with opposing electronic demands:

  • The Azetidine Nitrogen (N1): A nucleophilic amine housed in a strained 4-membered ring (~26 kcal/mol strain energy).[1] It is sterically crowded by the adjacent furan ring at C2.

  • The Furan Core (C3'-linked): An electron-rich heteroaromatic system.[1] The C3-linkage leaves the reactive C2' and C5' positions open, but the metabolic liability of furan oxidation (via CYP450) requires careful medicinal chemistry handling.

Strategic Utility: This scaffold is frequently used to lower logP compared to piperidines while introducing a "metabolic handle" (the furan) that can be later transformed into lactones or solubilizing groups.

Reaction Landscape & Reagent Selection

The following diagram maps the orthogonal reactivity vectors available for this scaffold.

ReactivityMap Core 2-(Furan-3-yl)azetidine (Core Scaffold) N_Func N1-Functionalization (Nucleophilic Handle) Core->N_Func Furan_Func Furan Functionalization (Electrophilic/C-H Handle) Core->Furan_Func Buchwald Pd-Catalyzed Arylation (RuPhos/BrettPhos) N_Func->Buchwald RedAm Reductive Amination (Sterically sensitive) N_Func->RedAm CH_Act C-H Arylation (C5') (Pd(OAc)2/PivOH) Furan_Func->CH_Act Site Selective DA_Rxn Diels-Alder [4+2] (Maleimides/Benzynes) Furan_Func->DA_Rxn Complexity Gen Metab_Block Metabolic Blocking (Cyclopropanation) Furan_Func->Metab_Block Tox Mitigation

Figure 1: Orthogonal reactivity map. The N1 position allows for library expansion, while the Furan ring serves as a site for late-stage diversification or 3D-complexity generation.

Reagent Selection Guide

The steric bulk of the furan ring at C2 significantly impacts the nucleophilicity of the azetidine nitrogen. Standard SNAr conditions often fail due to steric clash.[1]

TransformationRecommended Reagent ClassSpecific ReagentRationale (Mechanism)
N-Arylation Pd-Precatalysts RuPhos Pd G4 or BrettPhos Pd G4 Ligands are designed to accommodate sterically hindered secondary amines (like 2-sub-azetidines).[1]
N-Alkylation Reductive Amination NaBH(OAc)₃ / TFETrifluoroethanol (TFE) as solvent stabilizes the iminium ion and prevents azetidine ring opening.
Furan C-H Arylation Pd(II) Catalysts Pd(OAc)₂ / Ag₂CO₃ Electrophilic palladation prefers the sterically accessible C5' position over the crowded C2'.
[4+2] Cycloaddition Dienophiles N-Methylmaleimide Reacts with furan (diene) to form 7-oxabicyclo[2.2.1]heptane systems (high Fsp3).
Ring Expansion Strain Release [1.1.1]Propellane Reacts with N-H to form bicyclo[1.1.1]pentane bioisosteres (advanced application).[1]

Detailed Protocols

Protocol A: Sterically Demanding N-Arylation (Buchwald-Hartwig)

Objective: Coupling the 2-(Furan-3-yl)azetidine core to a heteroaryl halide.[1] Challenge: The C2-furan group creates a "picket fence" steric effect, slowing down Pd-oxidative addition/reductive elimination cycles.[1]

Materials:

  • Substrate: 2-(Furan-3-yl)azetidine (1.0 equiv)[1]

  • Partner: Aryl Bromide/Chloride (1.2 equiv)[1]

  • Catalyst: RuPhos Pd G4 (2–5 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) — Crucial: Strong, bulky base.[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M)[1]

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the Aryl Bromide, NaOtBu, and RuPhos Pd G4 inside a glovebox or under active N₂ flow.

  • Addition: Dissolve 2-(Furan-3-yl)azetidine in anhydrous toluene (sparged with N₂ for 10 mins) and add to the solids via syringe.

  • Thermal Cycle: Seal the vial and heat to 85°C for 4–16 hours.

    • Note: Do not exceed 100°C; azetidines can undergo thermal ring-opening or polymerization at high temperatures.[1]

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad (to remove Pd black).[1]

  • Purification: Flash chromatography.

    • QC Check: Monitor for "de-azetidination" (ring opening) by looking for allyl-amine signals in 1H NMR.[1]

Protocol B: C5'-Selective C-H Activation of the Furan Ring

Objective: Late-stage installation of an aryl group onto the furan ring without pre-functionalization. Selectivity: The reaction occurs at C5' (remote from the azetidine) due to steric blocking of C2' by the azetidine ring.

Materials:

  • Substrate: N-Protected 2-(Furan-3-yl)azetidine (e.g., N-Boc or N-Aryl)[1]

  • Coupling Partner: Aryl Iodide (1.5 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: PPh₃ (10 mol%)

  • Base: Ag₂CO₃ (2.0 equiv) — Acts as both base and halide scavenger.

  • Solvent: DMSO/1,4-Dioxane (1:1 mixture)[1]

Workflow Diagram:

CH_Activation Step1 1. Mix Reactants (Substrate + Ar-I + Pd(OAc)2 + Ag2CO3) Step2 2. Heat to 100°C (12-24 Hours) Step1->Step2 Decision Conversion > 90%? Step2->Decision Decision->Step2 No (Add more Catalyst) Step3 3. Filter AgI salts (Celite filtration) Decision->Step3 Yes Final Isolated C5'-Aryl Product Step3->Final

Figure 2: Workflow for C5'-selective direct arylation.

Safety & Metabolic Liability (Critical Application Note)

The "Furan Problem": Researchers must be aware that the furan ring is a structural alert in drug development.

  • Mechanism: Cytochrome P450 (specifically CYP2E1) oxidizes the furan ring to a cis-2-butene-1,4-dial intermediate.[1]

  • Consequence: This reactive metabolite is a Michael acceptor that covalently binds to proteins (hepatotoxicity) and DNA (genotoxicity).[1]

Mitigation Strategy (The "Block"): If the furan is not the final target (i.e., not being converted to a lactone), it is recommended to "block" the metabolic hot-spots:

  • C5-Substitution: Using Protocol B to place an aryl or alkyl group at C5' significantly reduces metabolic activation.[1]

  • Cyclopropanation: Reacting the furan with carbene sources can convert it into a cyclopropane-fused system, removing the aromaticity and the oxidation liability.

References

  • Azetidine Ring Strain & Reactivity

    • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[1] Link[1]

  • Pd-Catalyzed C-N Coupling (Sterically Hindered)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[1] Chemical Reviews.[1] Link[1]

  • Furan C-H Activation

    • Glover, B., et al. (2003).[1] Direct Arylation of Furans and Thiophenes.[1] Journal of Organic Chemistry.[1] Link[1]

  • Furan Metabolic Liability

    • Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.[1] Link[1]

  • Diels-Alder of Furans in Medicinal Chemistry

    • Boulange, A., et al. (2023).[1] Furan-Maleimide Diels-Alder Reaction: A Versatile Click Reaction.[1] Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link[1]

Sources

Advanced C-H Functionalization Strategies for 2-(Furan-3-yl)azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Saturated-Unsaturated Hybrid Challenge

The integration of saturated heterocycles like azetidines with aromatic moieties such as furans represents a high-value strategy in modern drug discovery. The 2-(Furan-3-yl)azetidine scaffold offers a unique three-dimensional vector (the sp³ azetidine) coupled with a planar, electron-rich π-system (the furan). This combination improves solubility and metabolic stability compared to bis-aryl systems while retaining capacity for π-stacking interactions.

However, functionalizing this scaffold poses a distinct "Reactivity Dichotomy":

  • The Furan Core: Electron-rich and acid-sensitive. It is prone to oxidative ring opening and polymerization but highly reactive toward electrophilic C(sp²)-H activation.

  • The Azetidine Ring: Highly strained (~26 kcal/mol) and Lewis basic. The nitrogen lone pair can poison transition metal catalysts, while the ring strain makes it susceptible to unwanted ring-opening pathways under harsh thermal conditions.

This Application Note details three validated protocols to selectively functionalize this scaffold, prioritizing N-protection as the critical gatekeeper step.

Strategic Reactivity Map

Before initiating synthesis, it is crucial to understand the electronic landscape of the substrate. The following diagram outlines the competing reactive sites and the logic for selectivity.

ReactivityMap Substrate 2-(Furan-3-yl)azetidine Furan_C5 Furan C5 (α-position) Most Reactive C(sp²)-H Target: Direct Arylation Substrate->Furan_C5 Furan_C2 Furan C2 (α-position) Sterically Hindered Target: C-H Borylation Substrate->Furan_C2 Azetidine_N Azetidine Nitrogen Lewis Basic / Catalyst Poison Action: MUST PROTECT Substrate->Azetidine_N Azetidine_Alpha Azetidine α-C(sp³)-H High pKa (~35) Target: Photoredox/HAT Substrate->Azetidine_Alpha

Figure 1: Reactivity landscape of 2-(Furan-3-yl)azetidine. Green indicates the primary site for Pd-catalyzed arylation; Red indicates the site requiring mandatory protection.

Pre-requisite: The "Gatekeeper" Protection

Why: The azetidine nitrogen is a competent ligand for Pd(II) and Ir(III) species. Unprotected substrates will sequester the catalyst, halting the catalytic cycle. Furthermore, free amines can facilitate furan ring opening under oxidative conditions. Protocol: Standard protection with Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) is mandatory before attempting C-H activation.

  • Recommendation: Use N-Boc-2-(Furan-3-yl)azetidine for basic conditions (Pd-catalyzed arylation). Use N-Tfa (Trifluoroacetyl) if acidic workup is required, though furan acid-sensitivity limits this.

Protocol 1: C5-Selective Furan C(sp²)-H Arylation

Objective: Install aryl groups at the least hindered alpha-position (C5) of the furan ring. Mechanism: Concerted Metallation-Deprotonation (CMD) via Palladium catalysis.

Experimental Logic[1][2][3]
  • Catalyst: Pd(OAc)₂ is used as the precatalyst.[1]

  • Ligand: Tedicyp or bulky phosphines like P(t-Bu)₃ are preferred to prevent catalyst deactivation by the furan oxygen.

  • Base: K₂CO₃ or KOAc. Stronger bases (e.g., NaOtBu) may trigger azetidine elimination or ring opening.

  • Solvent: DMA (Dimethylacetamide) promotes the CMD mechanism by coordinating to the Pd species, stabilizing the transition state.

Step-by-Step Protocol
  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • N-Boc-2-(Furan-3-yl)azetidine (1.0 equiv)

    • Aryl Bromide (1.5 equiv)

    • Pd(OAc)₂ (5 mol%)

    • P(t-Bu)₃ HBF₄ (10 mol%)

    • K₂CO₃ (2.0 equiv)

    • Pivalic Acid (30 mol%) - Crucial additive for CMD mechanism.

  • Solvation: Add anhydrous DMA (0.2 M concentration relative to substrate).

  • Reaction: Seal the vial and heat to 80–100 °C for 12–16 hours.

    • Note: Monitor by LCMS. Furans can polymerize if heated too long.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMA, then brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Table 1: Optimization Parameters for Furan Arylation

ParameterStandard ConditionAlternative (For Sensitive Substrates)Reason for Alternative
Catalyst Pd(OAc)₂PdCl₂(dppf)Improved stability for electron-poor aryl bromides.
Base K₂CO₃Ag₂CO₃Lowers reaction temp (60°C) via halide abstraction.
Additive PivOH (Pivalic Acid)1-Adamantanecarboxylic acidSteric bulk prevents side reactions.
Solvent DMATolueneUse if substrate eliminates in polar solvents.

Protocol 2: Directed Azetidine C(sp³)-H Functionalization

Objective: Functionalize the azetidine ring (C2 or C4) while leaving the furan intact. Challenge: sp³ C-H bonds have high bond dissociation energies (BDE). Solution: Use a Transient Directing Group (TDG) or a pre-installed Picolinamide auxiliary on the nitrogen to direct a Pd catalyst to the adjacent C-H bond.

Workflow Diagram

AzetidineFunc Start N-H 2-(Furan-3-yl)azetidine Step1 Install Directing Group (Picolinic Acid / EDC coupling) Start->Step1 Inter N-Picolinoyl Substrate Step1->Inter Step2 Pd-Catalyzed C-H Arylation Pd(OAc)2, AgOAc, 110°C Inter->Step2 Directs Pd to proximal C-H Product C2/C4-Arylated Product Step2->Product Removal DG Removal (NaOH/EtOH) Product->Removal Optional

Figure 2: Directed C(sp³)-H activation workflow. The picolinamide group acts as a bidentate ligand, positioning the Palladium atom for C-H activation at the alpha-position.

Step-by-Step Protocol
  • DG Installation: Couple 2-(Furan-3-yl)azetidine with Picolinic acid using EDC/HOBt to form the amide.

  • C-H Activation:

    • Substrate (1.0 equiv)

    • Aryl Iodide (2.0 equiv)

    • Pd(OAc)₂ (10 mol%)

    • AgOAc (1.5 equiv) - Acts as oxidant and iodide scavenger.

    • Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol).

  • Conditions: Heat to 110 °C.

    • Critical Control: The furan ring may degrade at 110°C. If degradation is observed, switch to Protocol 3 (Photoredox) .

Protocol 3: Photoredox α-C-H Functionalization (Mildest Route)

Objective: Functionalize the azetidine α-position without high heat, preserving the furan ring. Mechanism: Hydrogen Atom Transfer (HAT) + Nickel Catalysis (Metallaphotoredox).

Experimental Logic[1][2][3]
  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (High triplet energy).

  • HAT Reagent: Quinuclidine (Abstracts H• from the α-position of the N-Boc azetidine).

  • Cross-Coupling: NiCl₂·glyme handles the C-C bond formation with an Aryl Bromide.

Step-by-Step Protocol
  • Setup: In a clear vial (for light penetration), combine:

    • N-Boc-2-(Furan-3-yl)azetidine (1.0 equiv)

    • Aryl Bromide (1.5 equiv)

    • Ir-Photocatalyst (1 mol%)

    • NiCl₂·glyme (5 mol%)

    • dtbbpy (5 mol%) - Ligand for Ni

    • Quinuclidine (5 mol%) - HAT catalyst

    • K₃PO₄ (2.0 equiv)

  • Solvent: DMSO or MeCN (degassed).

  • Irradiation: Irradiate with Blue LEDs (450 nm) with fan cooling (maintain <35 °C).

  • Reaction Time: 24–48 hours.

  • Workup: Standard extraction. This method preserves the acid-sensitive furan moiety due to mild thermal conditions.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Black Precipitate (Pd) "Pd Black" formation; Catalyst decomposition.Increase ligand loading (P(t-Bu)₃) or switch to Pd-PEPPSI precatalysts.
Furan Ring Opening Acidic byproduct accumulation or oxidation.Add 4Å Molecular Sieves; Ensure base (K₂CO₃) is anhydrous; Use Protocol 3 (Photoredox).
Low Conversion Poisoning by Azetidine Nitrogen.Verify N-Protecting group stability (Boc is preferred). Ensure no free amine is present.
Regio-scrambling Competition between Furan C2/C5.C5 is favored. If C2 is required, block C5 with a silyl group (TMS) first, then desilylate later.

References

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Source: National Institutes of Health (PMC) URL:[Link] Context: Establishes picolinamide-directed C(sp3)-H arylation protocols for azetidine rings.

  • C-H and C-Si Functionalizations of Furan Derivatives. Source: Kobe University URL:[Link] Context: Details Pd-catalyzed direct arylation of furans at the alpha-position (C2/C5).

  • Photoredox-Catalyzed C–H Functionalization Reactions. Source: Chemical Reviews (ACS) URL:[Link] Context: Provides the mechanistic basis for HAT/Photoredox functionalization of alpha-amino C-H bonds (Protocol 3).

  • Direct Arylation of Benzo[b]furan and Other Benzo-Fused Heterocycles. Source: National Institutes of Health (PMC) URL:[Link] Context: Validates the use of Pd(OAc)2/Phosphine systems for regioselective arylation of furan cores.

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Source: PubMed URL:[Link] Context: Discusses strain-release strategies and stability of functionalized azetidines.

Sources

Troubleshooting & Optimization

Technical Guide: Improving Yield in the Synthesis of 2-(Furan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-(Furan-3-yl)azetidine presents a unique "double-bind" challenge in heterocyclic chemistry:

  • Acid Sensitivity: The electron-rich furan ring is highly susceptible to acid-catalyzed polymerization and ring-opening (forming 1,4-dicarbonyls).

  • Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is kinetically unstable and prone to ring-opening hydrolysis or polymerization if conditions are too vigorous.

High-yield synthesis requires a protocol that threads the needle between these two instability modes. This guide focuses on the two most robust pathways: Intramolecular Cyclization of


-Amino Alcohols  (the standard bench route) and Reduction of 

-Lactams
(the scalable route).

Primary Synthetic Route: -Amino Alcohol Cyclization

This route is the most accessible for discovery-stage synthesis but is prone to yield loss via intermolecular polymerization.

The Workflow:

  • Precursor Synthesis: Mannich reaction of 3-acetylfuran

    
     reduction to 3-amino-1-(furan-3-yl)propan-1-ol.
    
  • Activation: Conversion of the hydroxyl group to a leaving group (Mesylate/Tosylate).[1]

  • Cyclization: Base-mediated intramolecular displacement (4-exo-tet).

Troubleshooting Guide: Yield Optimization
Issue 1: Low Yield During Ring Closure (Oligomerization)

Symptom: TLC shows consumption of starting material but multiple baselines spots (oligomers); NMR shows broad peaks. Root Cause: Intermolecular reaction (polymerization) competes with intramolecular cyclization. Solution:

  • High Dilution: The reaction concentration is the critical variable. Maintain concentration < 0.05 M (ideally 0.01 M) to favor intramolecular kinetics.

  • Slow Addition: Do not dump the substrate into the base. Add the activated substrate dropwise to a refluxing suspension of base over 2–4 hours.

Issue 2: Furan Decomposition (Blackening of Reaction)

Symptom: Reaction mixture turns black/tarry upon addition of mesyl chloride (MsCl) or during workup. Root Cause: Acid generation. The formation of mesylates generates HCl. Even transient local acidity can polymerize the furan ring. Solution:

  • Base Excess: Ensure

    
     3.0 equivalents of Triethylamine (Et
    
    
    
    N) or Diisopropylethylamine (DIPEA) are present before adding MsCl.
  • Temperature Control: Perform activation at -10 °C to 0 °C . Never allow it to warm above RT until the quench.

Issue 3: Incomplete Cyclization (Stalled Intermediate)

Symptom: Isolation of the linear mesylate intermediate. Root Cause: The amine nucleophile is not basic enough to displace the leaving group, or the leaving group is hydrolyzed. Solution:

  • Switch Solvent: Change from THF to Acetonitrile (MeCN) . The higher dielectric constant stabilizes the transition state.

  • Catalyst: Add 10 mol% NaI (Finkelstein condition) to convert the mesylate to the more reactive iodide in situ.

Experimental Protocols

Protocol A: Optimized Cyclization of 3-amino-3-(furan-3-yl)propan-1-ol

Reagents:

  • Substrate: 3-amino-3-(furan-3-yl)propan-1-ol (1.0 equiv)

  • Activation: Methanesulfonyl chloride (MsCl, 1.2 equiv), Et

    
    N (3.0 equiv)
    
  • Cyclization Base: K

    
    CO
    
    
    
    (3.0 equiv) or NaH (2.0 equiv)
  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    (Activation), MeCN (Cyclization)

Step-by-Step:

  • N-Protection (Critical): If the amine is primary, protect it first (e.g., N-Boc or N-Benzyl). Free primary amines can react with MsCl to form sulfonamides, killing the reaction.

    • Correction: If using the specific precursor 3-amino-1-(furan-3-yl)propan-1-ol, the amine is at the benzylic position. Protection (e.g., Boc) is mandatory.

  • Activation:

    • Dissolve N-Boc-3-amino-3-(furan-3-yl)propan-1-ol in CH

      
      Cl
      
      
      
      (0.1 M).
    • Cool to 0 °C. Add Et

      
      N.
      
    • Add MsCl dropwise. Stir 1 h at 0 °C.

    • Quench: Wash with saturated NaHCO

      
       (cold). Do not use HCl.  Dry over Na
      
      
      
      SO
      
      
      and concentrate.
  • Cyclization:

    • Dissolve the crude mesylate in anhydrous MeCN to a concentration of 0.01 M (Very dilute).

    • Add solid K

      
      CO
      
      
      
      (3.0 equiv).
    • Heat to reflux (80 °C) for 4–12 h. Monitor by TLC.[2][3]

    • Workup: Filter off solids. Concentrate. Purify on neutral alumina (Silica is too acidic for furan azetidines).

Protocol B: Alternative Route – Reduction of 4-(Furan-3-yl)azetidin-2-one

Use this route if scale > 5 grams.

  • Precursor: Synthesize 4-(furan-3-yl)azetidin-2-one via Staudinger synthesis (Imine + Ketene).

  • Reduction:

    • Reagent: Alane (AlH

      
      ), generated in situ from LiAlH
      
      
      
      + AlCl
      
      
      (1:0.33 ratio) or LiAlH
      
      
      + H
      
      
      SO
      
      
      .
    • Why Alane? It reduces the lactam carbonyl to the methylene without opening the strained ring, unlike pure LiAlH

      
       which often causes ring cleavage in electron-rich systems.
      
    • Conditions: THF, 0 °C

      
       Reflux.
      

Comparative Data: Reaction Conditions

VariableCondition A (Standard)Condition B (Optimized)Impact on Yield
Solvent THFAcetonitrile +15% (Faster rate, less side reaction)
Concentration 0.1 M0.01 M +30% (Suppresses polymerization)
Base NaHK

CO

/ Cs

CO

+10% (Milder, less furan decomposition)
Purification Silica GelNeutral Alumina +20% (Prevents degradation on column)

Mechanistic Visualization

The following diagram illustrates the critical decision points in the synthesis pathway.

AzetidineSynthesis Start Precursor: 3-amino-1-(furan-3-yl)propan-1-ol Protect Step 1: N-Protection (Boc/Bn) Start->Protect Essential Activate Step 2: Activation (MsCl/Et3N, 0°C) Protect->Activate MsCl Cyclize Step 3: Cyclization (Dilute, Heat) Activate->Cyclize Isolated Mesylate FailAcid Failure Mode: Furan Decomposition (Acid) Activate->FailAcid If T > 0°C or Acidic Workup Product Target: 2-(Furan-3-yl)azetidine Cyclize->Product 0.01M MeCN K2CO3 FailPoly Failure Mode: Intermolecular Polymerization Cyclize->FailPoly If Conc > 0.05M

Caption: Workflow logic for the synthesis of 2-(furan-3-yl)azetidine, highlighting critical failure modes (red) and the optimized pathway (green).

References

  • BenchChem. (2025).[2][3][4] An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol. Retrieved from

  • Uesugi, S., et al. (2023). "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Frontiers in Chemistry, 11.

  • D'Souza, D. M., & Müller, T. J. J. (2007). "Recent advances in the synthesis of azetidines." Chemical Society Reviews, 36(7), 1095-1108.
  • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Reference for beta-lactam reduction protocols).
  • Master Organic Chemistry. (2015). "Tosylates and Mesylates."[1][5]

Sources

Technical Support Center: Preventing Azetidine Ring Opening

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Azetidine Ring Opening During Acidic Workup Audience: Medicinal Chemists, Process Chemists, and Organic Synthesis Researchers Content Type: Troubleshooting Guide & FAQ

Executive Summary: The Strain Factor

Azetidines are high-value pharmacophores due to their ability to lower lipophilicity and improve metabolic stability compared to larger heterocycles. However, they possess significant ring strain (~26 kcal/mol), making them kinetically unstable in the presence of Brønsted or Lewis acids.

The Core Problem: The nitrogen atom in azetidine is basic (


 for 

-alkyl). Upon protonation, the ring strain combined with the inductive effect of the ammonium cation renders the

-carbons highly electrophilic. Any available nucleophile (

)—including solvent (water/alcohol), counter-ions (

), or intramolecular functional groups—can attack the

-carbon, triggering an

-type ring opening.

The Solution: Preventing decomposition requires a three-pronged strategy:

  • Counter-ion Management: Avoiding nucleophilic acids (e.g., HCl).

  • Thermal Control: Maintaining cryogenic or low temperatures during acidic exposure.

  • Buffered Quenching: Rapid neutralization to prevent prolonged exposure to acidic pH.

Troubleshooting Center (Q&A)

Issue 1: "My product decomposes during Boc-deprotection using 4M HCl in Dioxane."

Diagnosis: You are likely observing nucleophilic ring opening by chloride ions . While HCl is a standard deprotection reagent, the chloride ion (


) is a sufficiently strong nucleophile to attack the protonated azetidine ring, forming a ring-opened 

-chloroamine.

Corrective Action: Switch to Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Why? The trifluoroacetate anion (

    
    ) is significantly less nucleophilic than chloride.
    
  • Protocol: Use a 1:1 to 1:4 mixture of TFA:DCM at

    
    . Monitor closely and quench immediately upon completion.
    
  • Alternative: If the substrate is extremely acid-sensitive, consider using TMSOTf/2,6-lutidine or ZnBr

    
      in DCM, which cleaves Boc under milder, non-protic conditions.
    
Issue 2: "I lose yield during aqueous workup; the NMR shows a complex mixture of aliphatic chains."

Diagnosis: This indicates hydrolytic ring opening . If the aqueous layer is too acidic (pH < 4), water acts as the nucleophile attacking the protonated azetidine, resulting in the formation of 3-amino-propanols.

Corrective Action: Implement a Reverse-Quench Strategy .

  • Standard (Risky): Pouring base into the reaction mixture. This creates local hot spots and acidic pockets.

  • Optimized (Safe): Pour the acidic reaction mixture slowly into a rapidly stirring, pre-chilled saturated solution of NaHCO

    
      or K
    
    
    
    HPO
    
    
    . This ensures the azetidine is instantly neutralized upon hitting the aqueous phase.
Issue 3: "My azetidine disappears after purification on silica gel."

Diagnosis: Standard silica gel is slightly acidic (pH ~5-6). For basic azetidines, this surface acidity is sufficient to protonate the nitrogen, stalling the compound on the column or catalyzing decomposition over time.

Corrective Action: Passivate the Silica.

  • Pre-wash the silica column with eluent containing 1-2% Triethylamine (Et

    
    N)  or 1% NH
    
    
    
    OH
    .
  • Maintain 0.5% Et

    
    N in the mobile phase during elution. This ensures the silica surface remains basic, keeping the azetidine in its stable, free-base form.
    
Issue 4: "I see a new spot with a different mass (M+0) or (M-18) during acidic treatment."

Diagnosis: This suggests Intramolecular Ring Opening .[1][2][3] If your molecule contains a pendant nucleophile (e.g., hydroxyl, amide, or carbonyl group) within 3-5 bond lengths of the azetidine, acid will catalyze an intramolecular attack, forming a stable 5- or 6-membered ring (lactone/lactam) while destroying the azetidine.

Corrective Action:

  • Immediate: Avoid acid completely. Use non-acidic protecting groups (e.g., Fmoc, Troc) or cleave Boc with thermal or Lewis-acid methods that do not protonate the nitrogen.

  • Design: If acid is unavoidable, protect the pendant nucleophile (e.g., acetylate the alcohol) before exposing the azetidine to acid.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of a protonated azetidine. Note how the choice of acid (Counter-ion X-) determines the fate of the ring.

AzetidineStability cluster_0 Critical Control Point Azetidine N-Boc Azetidine (Stable) Protonated Protonated Azetidine (Activated Intermediate) Azetidine->Protonated Acid (H+) Removal of Boc Product Desired Product (Free Amine) Protonated->Product + Base Quench (NaHCO3/NaOH) Chloro Ring Opened (Alkyl Chloride) Protonated->Chloro + Cl- (from HCl) Nucleophilic Attack Hydroxy Ring Opened (Amino Alcohol) Protonated->Hydroxy + H2O (Acidic Workup) Hydrolysis

Caption: Path dependency of azetidine stability. The protonated intermediate is the 'danger zone' where nucleophilic attack competes with deprotonation.

Standard Operating Procedures (SOPs)

Protocol A: Safe Boc-Deprotection of Labile Azetidines

Use this protocol for azetidines prone to ring opening.

  • Preparation: Dissolve the N-Boc azetidine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Add TFA dropwise. Final ratio should be DCM:TFA (2:1 to 4:1).

    • Critical: Do NOT use HCl/Dioxane or HCl/MeOH.

  • Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 15 minutes. Do not let it warm to RT unless conversion is stalled.

  • Quenching (The "Reverse Quench"):

    • Prepare a beaker with saturated aqueous NaHCO

      
        (5 equiv relative to acid) mixed with crushed ice.
      
    • Slowly pour the cold reaction mixture into the stirring bicarbonate slurry.

    • Check pH: Ensure the aqueous phase is pH > 8.

  • Extraction: Extract immediately with DCM or EtOAc. Dry over Na

    
    SO
    
    
    
    (avoid MgSO
    
    
    if slightly acidic) and concentrate at
    
    
    .
Protocol B: Workup Decision Matrix
ScenarioRecommended BufferTarget pHNotes
Standard Workup Sat. NaHCO

pH 8-9Gentle CO

evolution. Good for most cases.
Highly Sensitive 1M K

HPO

pH 8-9No gas evolution. Buffer capacity is higher.
Very Basic Amine 1M NaOH (Cold)pH > 12Ensures complete deprotonation; rapid phase separation.

Data & Stability Factors

Table 1: Nucleophilicity vs. Stability Risk The stability of the azetidine ring in acid is inversely proportional to the nucleophilicity of the counter-ion.

Acid / ReagentCounter-ion (

)
Nucleophilicity (

)
Ring Opening RiskRecommendation
HCl (aq or ether) Chloride (

)
HighHigh AVOID
HBr Bromide (

)
Very HighCritical NEVER USE
H

SO

Bisulfate (

)
LowModerateUse only if dilute
TFA TrifluoroacetateVery LowLowPreferred
Formic Acid FormateModerateModerateTemperature dependent

Advanced Mechanism: Intramolecular Decomposition

When an azetidine features a side chain with a nucleophile (e.g., amide, carbamate), acid treatment can trigger a "back-biting" mechanism. This is often faster than intermolecular attack because the effective molarity of the intramolecular nucleophile is high.

Intramolecular Start Azetidine with Pendant Amide Acid Acid Treatment (Protonation) Start->Acid Intermed Activated Cation (N+) Acid->Intermed Transition Intramolecular Attack (5/6-exo-tet) Intermed->Transition High Effective Molarity Final Lactone/Lactam (Ring Opened) Transition->Final Irreversible

Caption: Intramolecular rearrangement driven by entropic advantage. This pathway is common in peptidomimetic azetidines.

References

  • Bai, G., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1559–1565. [Link]

  • Drouillat, B., et al. (2010). "Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes." The Journal of Organic Chemistry, 75(21), 7303–7309. [Link]

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. [Link]

  • Ghorai, M. K., et al. (2011). "Lewis Acid Mediated SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines." The Journal of Organic Chemistry, 76(15), 6307–6312. [Link]

  • Vanecko, J. A., & Wan, H. (2012). "Hydrolytic Stability of Azetidines." Journal of Chemical Information and Modeling (General Reference on Heterocycle pKa and Stability). [Link]

Sources

Technical Support Center: Purification of Polar 2-(Furan-3-yl)azetidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals grappling with the unique challenges of purifying polar 2-(Furan-3-yl)azetidine intermediates. These molecules, while valuable scaffolds in medicinal chemistry, present a confluence of purification hurdles stemming from their inherent polarity, the basicity of the azetidine nitrogen, and the potential instability of the strained four-membered ring.[1][2] This document moves beyond generic protocols to provide a troubleshooting framework grounded in chemical principles, helping you diagnose issues and select the most effective purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent and frustrating problems encountered during the purification of polar furan-azetidine compounds in a direct question-and-answer format.

Question 1: My 2-(Furan-3-yl)azetidine intermediate is streaking badly on my silica gel column, leading to poor separation and mixed fractions. What is happening and how can I fix it?

Answer: This is a classic problem when purifying nitrogen-containing heterocycles on standard silica gel.[3] The root cause is the interaction between the basic azetidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven movement of the compound down the column, resulting in significant tailing or streaking.

Causality & Solution: To achieve sharp, well-defined bands, you must mitigate this acid-base interaction. There are two primary strategies:

  • Neutralize the Stationary Phase: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).[3]

    • Triethylamine (TEA): Adding 0.1-1% TEA to your eluent system (e.g., Ethyl Acetate/Hexane) will neutralize the acidic sites on the silica. The TEA molecules will preferentially bind to the silanol groups, allowing your azetidine compound to elute based on polarity without unwanted ionic interactions.

    • Ammonia: For very basic compounds, a solution of 7N ammonia in methanol, used as a component in a dichloromethane/methanol mobile phase, can be highly effective.[3]

  • Change the Stationary Phase: If basic modifiers do not resolve the issue or are incompatible with your molecule, consider an alternative stationary phase.

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[3]

    • Deactivated Silica: You can purchase or prepare silica gel that has been "deactivated" (i.e., its acidity reduced) to minimize unwanted interactions.[4]

Question 2: My polar azetidine derivative remains at the baseline (Rf ≈ 0) in standard normal-phase solvent systems like ethyl acetate/hexane, even at 100% ethyl acetate. What are my options?

Answer: This indicates your compound is too polar for the chosen solvent system to effectively move it up the stationary phase. The strong interactions (like hydrogen bonding) between your polar compound and the polar silica gel are not being sufficiently disrupted by the mobile phase.

Causality & Solution: You need to significantly increase the polarity of your mobile phase or change your chromatography mode entirely.

  • Increase Mobile Phase Polarity (Normal-Phase):

    • Methanol/Dichloromethane (MeOH/DCM): This is a standard solvent system for more polar compounds.[5] Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. Be aware that using more than 10% methanol in dichloromethane can potentially dissolve some of the silica gel.[5]

    • Gradient Elution: Start with a less polar system (e.g., 100% EtOAc) and gradually increase the percentage of a highly polar solvent like methanol over the course of the column run. This helps elute less polar impurities first, followed by your highly polar target compound.

  • Switch to a Different Chromatography Mode:

    • Reversed-Phase Chromatography: This is often the method of choice for highly polar compounds.[3][6] Here, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your polar compound will have less affinity for the non-polar column and will elute.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for compounds that are too polar for reversed-phase and not eluted in normal-phase.[7][8] It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent. Water is a "strong" solvent in HILIC, so increasing the water content will decrease retention time.[7]

Question 3: I am observing significant sample loss or decomposition during silica gel chromatography. What precautions should I take?

Answer: Sample decomposition on silica gel is a known issue, particularly for acid-sensitive or strained molecules like 2-(Furan-3-yl)azetidines. The acidic nature of silica can catalyze the ring-opening of the strained azetidine or degradation of the furan ring.

Causality & Solution: The key is to minimize the compound's contact time with the acidic stationary phase and to use the mildest conditions possible.

  • Assess Stability First: Before running a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking, your compound is likely unstable on silica.[4]

  • Use Deactivated Silica: As mentioned, using commercially available deactivated silica gel or preparing it yourself can significantly reduce degradation.[4]

  • Run the Column Quickly: "Flash" chromatography is preferred over gravity chromatography. A faster elution means less time for your compound to decompose on the column.

  • Avoid Chlorinated Solvents if Possible: Solvents like dichloromethane can contain trace amounts of HCl, which can accelerate degradation. If you must use them, consider passing the solvent through a plug of basic alumina first.

  • Column Overloading: Overloading the column can lead to broad peaks and increase the time your compound spends on the stationary phase, potentially increasing degradation. A typical sample load is 1-5% of the mass of the stationary phase.[3]

Question 4: How can I efficiently remove acidic or basic impurities from my target 2-(Furan-3-yl)azetidine intermediate?

Answer: Acid-base extraction is a powerful and often overlooked workup technique that can remove ionic or ionizable impurities with high efficiency, simplifying the subsequent chromatographic purification.[9][10] This method leverages the basicity of your azetidine nitrogen.

Causality & Solution: The process involves converting acidic or basic impurities into their water-soluble salt forms, allowing them to be extracted from the organic phase where your neutral (or protonated) compound resides.

  • To Remove Acidic Impurities (e.g., carboxylic acids):

    • Dissolve your crude product in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution.[9] The acidic impurity will be deprotonated to its sodium salt and move into the aqueous layer.

    • Separate the layers. Your azetidine intermediate remains in the organic layer.

  • To Remove Basic Impurities (that are more basic than your product): This is less common but can be achieved by carefully selecting an acid that will protonate the impurity but not your product, which is often difficult. Chromatography is usually a better choice here.

  • To Purify Your Basic Azetidine from Neutral Impurities:

    • Dissolve the crude mixture in an organic solvent.

    • Wash with a dilute aqueous acid (e.g., 1M HCl). Your basic azetidine will be protonated to form a water-soluble hydrochloride salt and move to the aqueous layer.

    • Separate the layers, discarding the organic layer which contains the neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to neutralize your protonated azetidine, causing it to precipitate or become extractable back into a fresh organic solvent.

AcidBaseExtractionWorkflow cluster_start Initial State cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Mixture (Azetidine + Neutral Impurity) dissolve Dissolve in Organic Solvent (e.g., EtOAc) start->dissolve add_acid Wash with Aqueous Acid (e.g., 1M HCl) dissolve->add_acid Transfer to Separatory Funnel neutral_impurities Neutral Impurities in Organic Layer separate1 Separate Layers add_acid->separate1 Shake & Vent separate1->neutral_impurities Organic Layer (Discard) azetidine_salt Azetidine Salt in Aqueous Layer (Protonated, Soluble) separate1->azetidine_salt Aqueous Layer basify Basify Aqueous Layer (e.g., NaOH) azetidine_salt->basify pure_azetidine Pure Azetidine (Neutral) basify->pure_azetidine Extract with fresh organic solvent or collect precipitate

Frequently Asked Questions (FAQs)

Q: Which purification technique is best for my polar azetidine intermediate: Chromatography, Recrystallization, or Extraction?

A: The optimal technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity. A multi-step approach is often best.

PurificationDecisionTree start Start with Crude Material is_solid Is the crude material a solid? start->is_solid purity_check Purity >90% by NMR/LCMS? is_solid->purity_check Yes impurity_type Are impurities acidic/basic? is_solid->impurity_type No scale_check Scale > 1g? purity_check->scale_check No recrystallize Attempt Recrystallization purity_check->recrystallize Yes scale_check->impurity_type Yes (>1g) chromatography Use Flash Chromatography or Prep-HPLC scale_check->chromatography No (<1g) chrom_decision Impurities have different polarity? impurity_type->chrom_decision No (Neutral) acid_base Perform Acid-Base Extraction impurity_type->acid_base Yes chrom_decision->chromatography Yes finish Pure Compound chrom_decision->finish No (Isomers) Consider SFC recrystallize->finish acid_base->chrom_decision chromatography->finish

Q: How do I choose the best solvent system for recrystallizing a polar furan-azetidine compound?

A: Recrystallization is an excellent technique for final polishing if your compound is a solid and has high initial purity (>90%).[11] The key is to find a solvent (or solvent pair) where your compound is highly soluble when hot but poorly soluble when cold.[12]

  • Solvent Selection Strategy:

    • Start with polar, protic solvents like ethanol, isopropanol, or water. Given the polarity of your compound, these are good starting points.[13]

    • Test solubility: Place a few milligrams of your crude solid in a test tube. Add the chosen solvent dropwise. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, the solvent is too poor. The ideal solvent dissolves the compound only when heated.

    • Use a solvent pair: This is a very common technique for polar compounds. Dissolve your compound in a minimum amount of a "good" hot solvent (one it's very soluble in, e.g., methanol or acetone). Then, slowly add a "poor" or "anti-solvent" (one it's insoluble in, e.g., hexane, diethyl ether, or water) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[13]

Table 1: Common Recrystallization Solvents for Polar Compounds

Solvent SystemGood SolventAnti-SolventComments
Alcohol/WaterEthanol, MethanolWaterExcellent for compounds with hydrogen bond donors/acceptors.
Ketone/AlkaneAcetoneHexane, HeptaneA versatile system with a good polarity differential.[13]
Ether/AlkaneDiethyl Ether, THFHexane, PentaneGood for moderately polar compounds. Be cautious with heating low-boiling point ethers.[13]
Ethyl Acetate/AlkaneEthyl AcetateHexane, HeptaneA very common and effective general-purpose system.

Detailed Protocols

Protocol 1: Modified Flash Column Chromatography for Basic Compounds

  • Solvent System Selection: Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexane) that gives your target compound an Rf value of approximately 0.2-0.3. To this system, add 0.5% (v/v) triethylamine (TEA).

  • Column Packing: Dry pack the column with silica gel. Flush the column with the mobile phase (containing TEA) until it is fully equilibrated. This pre-treatment is critical to neutralize the silica before the sample is loaded.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or dichloromethane. If it's not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Run the column using positive pressure ("flash"). Collect fractions and monitor by TLC.

  • Workup: Combine the pure fractions. The TEA is volatile and will be removed along with the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude reaction mixture (~1.0 g) in 50 mL of ethyl acetate in a 250 mL separatory funnel.

  • Acidic Wash: Add 25 mL of 1M HCl(aq) to the funnel. Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (which now contains your protonated azetidine) into a clean flask.

  • Back-Extraction: Add another 15 mL of 1M HCl(aq) to the organic layer, shake, and combine the aqueous layer with the first extract. The organic layer containing neutral impurities can now be discarded.

  • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add 3M NaOH(aq) or saturated NaHCO₃(aq) with stirring until the solution is basic (confirm with pH paper). Your neutral azetidine compound should precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous solution three times with 30 mL portions of fresh ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[14]

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. Chromatography to separate polar molecules?. r/OrganicChemistry. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • Unknown Source. Recrystallization-1.pdf. [Link]

  • Leah4sci. Acid-Base Extraction Tutorial. YouTube. [Link]

  • Hashim O.S., et al. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Unknown Source. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chen, J., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • MicroSolv. For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. [Link]

  • Unknown Source. Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. [Link]

  • Weatherston, J. D., & Sarlah, D. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Nadia Korovina. Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Unknown Source. Recrystallization. [Link]

  • Foley, D.J., et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • Unknown Source. Acid-Base Extraction. [Link]

  • ResearchGate. Polar compounds separation by HPLC - any thoughts?. [Link]

  • University of Warwick. Principles in preparative HPLC. [Link]

  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • ResearchGate. For highly polar compound, how to do the purification?. [Link]

Sources

Troubleshooting furan ring degradation in azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting challenges in synthetic organic chemistry. This guide is designed to provide in-depth, actionable advice for overcoming a common yet complex hurdle: the degradation of the furan ring during azetidine synthesis. As Senior Application Scientists, we combine mechanistic understanding with practical, field-tested solutions to help you navigate this issue effectively.

Azetidines are valuable saturated heterocycles in medicinal chemistry, offering a unique three-dimensional scaffold that can improve physicochemical properties and metabolic stability.[1] Synthesizing these strained rings often involves multi-step sequences where furan-containing precursors are used. However, the inherent acid sensitivity of the furan ring frequently leads to unwanted side reactions, low yields, and complex product mixtures.[2]

This guide will delve into the root causes of furan degradation and provide a structured approach to troubleshooting and prevention.

Part 1: Mechanistic Insights - Why Does My Furan Ring Degrade?

Understanding the "why" is the first step to solving the "how." The furan ring, despite its aromaticity, is an electron-rich heterocycle susceptible to electrophilic attack, particularly protonation under acidic conditions. This sensitivity is the primary driver of degradation.

Q1: My reaction mixture turns dark brown or black, and I'm seeing a lot of insoluble material. What is happening?

Answer: You are likely observing acid-catalyzed polymerization. Furan and its derivatives, especially those with electron-releasing substituents like alkyl or alcohol groups, are prone to polymerization in the presence of Brønsted or Lewis acids.[2][3][4] This process is often exacerbated by elevated temperatures and the presence of water.[4][5]

The mechanism typically involves:

  • Protonation: The acid protonates the furan ring, generating a highly reactive electrophile.[2]

  • Electrophilic Attack: This activated furan molecule is then attacked by a neutral furan molecule.

  • Chain Propagation: This process repeats, leading to the formation of high-molecular-weight, often insoluble, polymeric materials, which appear as black or brown tar.[6]

This is a very common issue, particularly in reactions aiming for rearrangements like the aza-Piancatelli, which is a powerful method for constructing nitrogen-containing cyclopentenones from furfuryl alcohols but requires careful acid catalysis.[7][8][9]

Q2: My crude NMR spectrum shows unexpected aldehyde or ketone peaks, and my yield of the desired azetidine is low. What is the cause?

Answer: This is a classic sign of furan ring opening, also known as hydrolysis. Under aqueous acidic conditions, the furan ring can be cleaved to yield 1,4-dicarbonyl compounds.[4][10][11]

The degradation pathway can be visualized as follows:

Furan_Ring_Opening cluster_0 Furan Ring Degradation Pathway cluster_1 Key Observations Furan Furan Derivative Protonated Protonated Intermediate Furan->Protonated + H⁺ WaterAttack Dihydroxy Intermediate Protonated->WaterAttack + H₂O Opened 1,4-Dicarbonyl Product WaterAttack->Opened Rearrangement Obs1 Appearance of aldehyde/ketone peaks in NMR Obs2 Decrease in starting material without corresponding product formation

Caption: Acid-catalyzed furan ring opening to a 1,4-dicarbonyl.

The presence of water is a critical factor in this degradation pathway.[5] Even trace amounts of water in your solvent or reagents can facilitate this side reaction, especially when heated with an acid catalyst.

Part 2: Troubleshooting Guide & FAQs

This section provides direct answers to common experimental problems.

Q3: I suspect furan degradation. How can I confirm this and what should I do next?

Answer: A systematic approach is key. Start with simple analytical techniques before making drastic changes to your protocol.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield or Complex Mixture Observed TLC Run TLC Analysis (Stain with p-anisaldehyde) Start->TLC CrudeNMR Take Crude ¹H NMR Start->CrudeNMR CheckStreaking Observe Streaking or Baseline Spot? TLC->CheckStreaking CheckCarbonyl See Broad Signals or Aldehyde/Ketone Peaks? CrudeNMR->CheckCarbonyl CheckStreaking->CrudeNMR No Polymerization Probable Cause: Polymerization CheckStreaking->Polymerization Yes RingOpening Probable Cause: Ring Opening CheckCarbonyl->RingOpening Yes SolutionPoly Action: • Lower Temperature • Use Milder/Lewis Acid • Use Anhydrous Solvent Polymerization->SolutionPoly SolutionRing Action: • Use Anhydrous Conditions • Switch to Aprotic Solvent • Use Lewis Acid RingOpening->SolutionRing

Caption: A logical workflow for diagnosing furan degradation.

For more definitive evidence, you can use Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), a highly sensitive method for detecting volatile compounds like furan and its degradation byproducts.[12][13][14][15]

Q4: Which reaction conditions are most likely to cause furan degradation?

Answer: The "danger zones" for furan stability are well-defined. Avoiding these conditions is the first line of defense.

ParameterHigh Risk ConditionRecommended AlternativeRationale
Acid Catalyst Strong Brønsted acids (e.g., H₂SO₄, HCl, TsOH)Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, FeCl₃), milder Brønsted acids (e.g., PPTS, Acetic Acid)Lewis acids coordinate to reactants without harsh protonation of the furan ring.[3][10] Milder Brønsted acids provide controlled protonation.
Solvent Protic, aqueous solvents (e.g., H₂O, Methanol)Aprotic solvents (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF))Aprotic solvents minimize the risk of hydrolysis.[4] Methanol can sometimes suppress polymerization but may participate in acetal formation.
Temperature High temperatures (> 50 °C)Room temperature or below (0 °C to -78 °C)Degradation and polymerization pathways are kinetically driven and are significantly slowed at lower temperatures.[16]
Atmosphere Air (Oxygen)Inert atmosphere (Nitrogen or Argon)While acid-catalysis is the primary issue, oxidation of polyunsaturated intermediates can also occur.[16]

Q5: Are there ways to protect the furan ring or make it more robust?

Answer: Yes. The stability of the furan ring is highly influenced by its substituents.

  • Electron-Withdrawing Groups (EWGs): Attaching an EWG (e.g., ester, ketone, nitrile) to the furan ring significantly increases its stability against acid-catalyzed degradation.[2] The EWG reduces the electron density of the ring, making it less susceptible to protonation. If your synthetic route allows, consider using a furan precursor that already contains an EWG.

  • Steric Hindrance: Bulky substituents near the reactive sites of the furan can sterically hinder the approach of electrophiles and other furan molecules, thus slowing polymerization.

  • Acetal Protection: If your furan substrate has an aldehyde group (like furfural), it can be protected as an acetal. Acetals are generally stable under various conditions and can be deprotected later. This strategy prevents the aldehyde from participating in side reactions.[17]

Part 3: Key Experimental Protocols

Here are detailed protocols for common procedures related to this topic.

Protocol 1: Reaction Monitoring by TLC with a Diagnostic Stain

Objective: To quickly assess a reaction for signs of polymerization.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Eluent (e.g., 30% Ethyl Acetate in Hexanes, adjust as needed)

  • p-Anisaldehyde stain solution (Recipe: 135 mL ethanol, 5 mL conc. H₂SO₄, 1.5 mL acetic acid, 3.7 mL p-anisaldehyde)

  • Heat gun

Procedure:

  • Using a capillary tube, spot a small amount of your reaction mixture onto the TLC plate baseline.

  • Develop the plate in your chosen eluent system.

  • Dry the plate thoroughly.

  • Dip the plate into the p-anisaldehyde stain solution.

  • Gently heat the plate with a heat gun. Interpreting the Results:

  • Clean Reaction: You should see distinct, well-defined spots for your starting material and product.

  • Polymerization: You will observe a dark, continuous streak from the baseline up the plate. This indicates the presence of a complex mixture of high-molecular-weight, polar species characteristic of polymerization.

Protocol 2: A General Procedure for a Milder Aza-Piancatelli Rearrangement

Objective: To perform an acid-catalyzed rearrangement while minimizing furan degradation. This is a representative procedure and may require optimization for your specific substrates.

Materials:

  • 2-Furylcarbinol starting material (1.0 equiv)

  • Aniline or other amine nucleophile (1.2 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To an oven-dried, nitrogen-flushed round-bottom flask, add the 2-furylcarbinol (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the amine (1.2 equiv) to the solution.

  • In a single portion, add Sc(OTf)₃ (0.10 equiv) to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC (Protocol 1).

  • Upon completion (or when starting material consumption ceases), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Choices:

  • Sc(OTf)₃: A mild Lewis acid that effectively catalyzes the rearrangement without being overly harsh on the furan intermediates.[3]

  • Anhydrous DCM: An aprotic solvent that prevents hydrolysis.[4]

  • 0 °C: Lowering the temperature significantly reduces the rate of polymerization side reactions.

References

  • Bermejo González, F., et al. (2022). Mechanism of the Aza-Piancatelli Reaction: Scope and Limitations of Furan Substitution in Donor–Acceptor Stenhouse Adduct Synthesis. National Institutes of Health. [Link]

  • Reddy, V. P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • France, S. (2018). Enantioselective PCCP Brønsted acid-catalyzed aza-Piancatelli rearrangement. Beilstein Journals. [Link]

  • Khan, I., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Taylor & Francis Online. [Link]

  • Luo, J., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. National Institutes of Health. [Link]

  • Luo, J., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]

  • Le, C. M., et al. (2023). Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society. [Link]

  • Li, X., et al. (2023). Furan Ring Opening Reaction for the Synthesis of 2,5-Dicarbonyl-3-ene-phosphates. Organic & Biomolecular Chemistry. [Link]

  • Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Furans. Organic Chemistry Portal. [Link]

  • Sapei, A. M., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Publications. [Link]

  • Waidmann, C. R., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Kim, D., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. [Link]

  • Shcherbakov, A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. [Link]

  • Basak, A., et al. (2023). Development of a Cationic Cascade Trailing into Piancatelli Rearrangement En Route to Skeletally Diverse Polycyclic Frameworks. ACS Publications. [Link]

  • Papadopoulos, L., et al. (2019). The behaviour of furan derivatives in polymerization reactions. ResearchGate. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Van de Vyver, S., et al. (2016). Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. PubMed Central. [Link]

  • Richardson, A. D., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]

  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]

  • Sangle, S. L., et al. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. [Link]

  • Wenzl, T., et al. (2007). Methods for the determination of furan in food. JRC Publications Repository. [Link]

  • De, N., et al. (2019). 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. PubMed Central. [Link]

  • Kumar, D., et al. (2012). Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. [Link]

  • Federal Institute for Occupational Safety and Health. (2024). Determination of furan in exhaled air by GC-MS/MS. BAuA. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Azetidines. Organic Chemistry Portal. [Link]

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Technical Support Center: Crystallization Optimization for 2-(Furan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Method Development Guide for Labile Nitrogen Heterocycles Reference ID: TSC-AZT-FUR-001

Executive Summary & Chemical Profile[1]

User Warning: You are attempting to crystallize a molecule combining two high-energy/reactive motifs: a strained azetidine ring (secondary amine) and an acid-sensitive furan ring . Standard crystallization protocols for stable amines will likely result in decomposition (ring-opening polymerization) or oiling out (Liquid-Liquid Phase Separation).

This guide prioritizes stability and salt formation over simple thermal recrystallization.

The "Enemy" Profile
FeatureChallengeImplication for Protocol
Azetidine Ring High ring strain (~26 kcal/mol); Basic (

).
Thermal Limit: Avoid boiling high-boiling solvents (>80°C). Solvent Ban: Avoid ketones (Acetone, MEK) to prevent enamine/imine formation.
Furan Ring Electron-rich aromatic; Acid-sensitive.Acid Limit: Avoid strong oxidizing acids (HNO₃) or strong Lewis acids. Use mild organic acids for salt formation.
Physical State Likely low-melting solid or oil at RT.Strategy: Crystallization of the free base is high-risk. Salt formation is strongly recommended.

Strategic Decision Framework

Before selecting a solvent, you must determine the target solid form. Use the following logic flow to prevent wasted material.

G cluster_warn CRITICAL WARNING start START: Characterize Crude Material state_check Is the Free Base a Solid at RT? start->state_check yes_solid Yes: Solid state_check->yes_solid no_oil No: Oil / Gum state_check->no_oil path_A Path A: Recrystallize Free Base (Only if purity >95%) yes_solid->path_A path_B Path B: Salt Formation Screening (Recommended) no_oil->path_B solvent_select Solvent Selection: Non-Nucleophilic, Non-Ketone path_A->solvent_select acid_select Counter-ion Selection: pKa < 4 (Organic Acids) path_B->acid_select warn Do NOT use Acetone/MEK (Reacts with Azetidine) solvent_select->warn

Figure 1: Decision matrix for 2-(Furan-3-yl)azetidine isolation. Note the critical restriction on ketone solvents due to the secondary amine nature of the azetidine.

Solvent Selection & Compatibility Guide

The "Green" List (Recommended)

These solvents are chemically inert toward both the azetidine amine and the furan ring.

  • MTBE (Methyl tert-butyl ether): Excellent for amines. Low boiling point allows easy removal. often induces precipitation when used with stronger solvents.

  • Isopropyl Alcohol (IPA): The "Gold Standard" for amine salts. Good balance of polarity; often dissolves the salt at high temp and precipitates it at low temp.

  • Ethyl Acetate (EtOAc): Good general solvent, but watch for transamidation at very high temperatures/long reflux (less likely, but possible).

  • Heptane/Hexane: Strictly as anti-solvents . The free base is likely too soluble in these, and salts are insoluble.

The "Red" List (Strictly Prohibited)
Solvent ClassSpecific ExamplesReason for Ban
Ketones Acetone, MEK, CyclohexanoneChemical Reaction: Secondary amines react with ketones to form enamines or hemiaminals (Schiff base analogs), destroying your product.
Strong Acids Conc. H₂SO₄, HNO₃Decomposition: Will polymerize the furan ring (tar formation) or open the azetidine ring.
Chlorinated DCM, ChloroformCaution: Acceptable for extraction, but often forms solvates or oils during crystallization. Avoid if possible for final isolation.

Protocol: The "Cold-Spike" Salt Screen

Since the free base is likely an oil, salt formation is the most reliable path to a solid.

Objective: Identify a crystalline salt form without degrading the furan ring.

Reagents:

  • Substrate: 100 mg 2-(Furan-3-yl)azetidine (approx. 0.8 mmol).

  • Acids (1.0 eq): Oxalic acid, Fumaric acid, L-Tartaric acid, HCl (1M in ether - use with caution).

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg of the amine in 0.5 mL of Ethyl Acetate or IPA at Room Temperature (RT).

  • Acid Addition: Add 1.0 equivalent of the chosen acid.

    • If using solid organic acids: Dissolve the acid in a minimal amount of hot ethanol before adding.

    • If using HCl: Add dropwise at 0°C to prevent exotherms that could degrade the furan.

  • Observation (The "Cloud Point"):

    • Immediate Precipitate: Good.[1] Heat to 50°C to redissolve, then cool slowly.

    • No Precipitate: Add MTBE dropwise until cloudy (turbidity).

    • Oiling Out: (See Section 5).

  • Maturation: If an oil forms, cycle the temperature between 5°C and 40°C (slurry cycling) for 12 hours. This provides the kinetic energy to rearrange the amorphous oil into a crystal lattice.

Troubleshooting: "Oiling Out" (Liquid-Liquid Phase Separation)

User Question: "My solution turned cloudy, but instead of crystals, I see oil droplets on the bottom. Why?"

Scientific Explanation: This is Liquid-Liquid Phase Separation (LLPS). The attractive forces between your solute molecules are stronger than the solute-solvent interactions, but the kinetic barrier to form a crystal lattice is too high. You have created a stable emulsion rather than a supersaturated solution capable of nucleation.

Solution: The "Solvent Shift" Strategy

You must shift the system from the Metastable Zone (where oil forms) to the Labile Zone (where crystals nucleate).

LLPS cluster_prevention Prevention Strategy step1 Oil Droplets Observed step2 Do NOT Cool Further (Viscosity increases, kinetics stop) step1->step2 step3 Re-heat to Clear Solution step2->step3 step4 Add More Polar Solvent (e.g., add 10% MeOH to EtOAc) step3->step4 step5 Seed at High Temp (T_cloud - 5°C) step4->step5

Figure 2: Remediation workflow for oiling out events. Note that cooling an oiled-out mixture usually results in a hard gum, not crystals.

Specific Fixes for 2-(Furan-3-yl)azetidine:

  • Increase Polarity: If oiling out in EtOAc/Heptane, add 5-10% Methanol . This increases the solubility of the oil phase, pushing the "oil out" boundary to a lower temperature, allowing crystallization to happen first.

  • Seeding: If you have any solid (even crude), add a speck to the cloud point.

  • Sonication: Brief ultrasound pulses can disrupt the oil droplets and induce nucleation.

Stability FAQ

Q: My product turned brown/black during crystallization. What happened? A: This is likely oxidative degradation or acid-catalyzed polymerization of the furan ring.

  • Cause: Did you use strong mineral acids (H₂SO₄) or heat >60°C in air?

  • Fix: Perform all crystallizations under Nitrogen/Argon. Switch to weaker acids (Fumaric/Oxalic). Add a trace of antioxidant (e.g., BHT) if permissible in the early stages.

Q: Can I use Acetone to wash the crystals? A: Absolutely NOT. Acetone will react with the secondary amine of the azetidine to form an enamine or aminal. Use cold MTBE or Heptane for washing.

References

  • Saturated Heterocycles & Amine Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422, Azetidine.[2] Retrieved from [Link][3]

    • Note: Provides baseline pKa (11.29) and physical state (liquid)
  • Furan Stability & Reactivity

    • Keegstra, M. A. (2017).[4] "Furan Derivatives."[5][6][7] In Encyclopedia of Reagents for Organic Synthesis. Wiley.[8] (General reference for acid sensitivity of electron-rich furans).

    • Relevant Context: Confirms susceptibility of furan ring to hydrolytic ring opening in strongly acidic aqueous media.
  • Crystallization of Amines & Oiling Out

    • Veverka, M., et al. (2014). "Oiling out" in crystallization of pharmaceutical compounds. Chemical Papers, 68(12).
    • Mullin, J. W. (2001).Crystallization (4th ed.). Butterworth-Heinemann.
    • ScienceDirect Topic Overview: "Oiling Out".[1][4][9] Retrieved from [Link]

  • Solvent Selection for Secondary Amines

    • University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[1][7][9][10] Retrieved from [Link]

    • Relevant Context: Guidelines on avoiding ketone solvents with secondary amines to prevent side reactions.

Sources

Technical Support Center: Minimizing Polymerization of Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling furan derivatives. Furan and its derivatives are invaluable building blocks in organic synthesis, particularly in the development of pharmaceuticals and novel materials. However, their inherent reactivity, which makes them so useful, also renders them susceptible to undesired polymerization and ring-opening side reactions. This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of these challenges and to offer practical, field-proven solutions to mitigate them.

Part 1: Frequently Asked Questions - Understanding Furan's Reactivity

This section addresses the fundamental principles governing the stability and polymerization of furan derivatives.

Q1: Why are furan derivatives so prone to polymerization?

A: The tendency of furan derivatives to polymerize stems from the high reactivity of the furan ring itself. The primary mechanism is acid-catalyzed polymerization. The oxygen atom in the furan ring can be protonated by even trace amounts of acid, which activates the ring and makes it highly electrophilic. This activated furan molecule can then be attacked by another neutral furan molecule in an electrophilic substitution-type reaction, initiating a chain reaction that leads to the formation of polymer chains.[1] This process is often accompanied by the formation of dark, insoluble materials, commonly referred to as "resins" or "tars".[2]

Q2: What specific factors can initiate or accelerate these side reactions?

A: Several common laboratory factors can trigger or speed up polymerization:

  • Acids: This is the most significant factor. Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like AlCl₃, BF₃) are potent initiators.[3][4] Even acidic surfaces, such as silica gel used in chromatography, can be problematic.

  • Water: In the presence of an acid catalyst, water can facilitate the opening of the furan ring to form reactive intermediates like aldehydes and ketones.[5] These carbonyl-containing species can then undergo further condensation reactions, contributing to the formation of complex polymeric structures.[3][5]

  • Heat: Elevated temperatures increase reaction rates, including the rate of polymerization.[5] Reactions involving furan derivatives are often best performed at controlled, lower temperatures.

  • Air/Oxygen: While acid-catalyzed polymerization is the main pathway, exposure to air can sometimes lead to oxidative degradation and the formation of radical species that may initiate other polymerization routes.

  • Light: Certain furan derivatives can be sensitive to light, which may promote radical formation or other degradation pathways.

Q3: Are all furan derivatives equally susceptible to polymerization?

A: No, the susceptibility varies significantly with the substituents on the furan ring.

  • Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the ring, making it more susceptible to protonation and subsequent acid-catalyzed polymerization.

  • Electron-withdrawing groups (e.g., acyl, carboxyl, nitro) decrease the ring's electron density, making it more stable and less prone to polymerization under acidic conditions.[1] For instance, 2-furoic acid is significantly more stable than furan itself.

Q4: My desired reaction is a Diels-Alder cycloaddition. How does polymerization interfere?

A: The Diels-Alder reaction, where furan acts as a diene, is a powerful tool in synthesis.[6][7][8] However, the conditions required for the cycloaddition (often involving heat or Lewis acid catalysis) are precisely the conditions that can promote the competing acid-catalyzed self-polymerization of the furan. Furan is also a less reactive diene compared to analogs like cyclopentadiene, which can mean that harsher conditions are needed, further favoring the polymerization side reaction.[9] Therefore, a delicate balance must be struck to favor the desired [4+2] cycloaddition over the polymerization pathway.

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides direct answers to common experimental problems.

Problem 1: My reaction mixture turned dark brown/black and a solid precipitate formed.

  • Probable Cause: Acid-catalyzed polymerization has occurred. This is the most common failure mode when working with acid-sensitive furan derivatives. The source of acid could be your reagent, catalyst, or solvent, or it could have been introduced adventitiously.

  • Immediate Action:

    • Stop the reaction to prevent further material loss.

    • If possible, take a small, quenched sample for analysis (e.g., TLC, LCMS) to see if any desired product has formed.

    • The solid is likely poly-furan and is often insoluble, making workup difficult.

  • Long-Term Solution & Prevention:

    • Reagent Purity: Ensure all starting materials, especially the furan derivative, are pure and free from acidic impurities. Consider passing liquid reagents through a short plug of basic alumina before use.

    • pH Control: If your reaction can tolerate it, add a non-nucleophilic acid scavenger, such as proton sponge or a hindered base like 2,6-lutidine, to the reaction mixture.

    • Catalyst Choice: If the reaction requires acid catalysis, use the mildest acid possible at the lowest effective concentration. Consider solid acid catalysts that can be easily filtered off.[4]

    • Solvent Selection: Choose your solvent carefully. As detailed in the table below, solvents can play a crucial role in stabilizing reactive intermediates.[5][10]

Solvent TypeExample(s)Effect on Furan PolymerizationMechanistic Rationale[5][10]
Aqueous WaterStrongly Promotes Polymerization In the presence of acid, water facilitates ring-opening to form highly reactive aldehydes, which accelerate polymerization.
Protic (Alcohol) Methanol, EthanolSuppresses Polymerization Alcohols trap reactive aldehyde intermediates (from ring-opening) by converting them into more stable acetals, preventing them from polymerizing.
Aprotic Polar DMSO, DMFEffectively Suppresses Polymerization Can stabilize intermediates, but may lead to alternative reaction pathways (e.g., furan conversion to levulinic acid in DMSO).
Aprotic Non-Polar Toluene, HexaneNeutral (Depends on Purity) Generally good choices, provided they are anhydrous and free of acidic impurities.

Problem 2: My purified furan derivative polymerized during storage.

  • Probable Cause: The compound degraded due to exposure to trace acid, air, or light over time. Commercially available furan is often stabilized with an inhibitor, which may have been removed during purification.

  • Solution & Prevention:

    • Add an Inhibitor: For long-term storage, add a small amount of a polymerization inhibitor. Common choices include Butylated Hydroxytoluene (BHT) or hydroquinone at concentrations of 100-500 ppm.[11]

    • Inert Atmosphere: Store the purified compound under an inert atmosphere (Nitrogen or Argon) to prevent air exposure.

    • Temperature: Store at low temperatures (refrigerator or freezer) to slow the degradation rate.

    • Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.

Problem 3: My furan ring appears to be opening, leading to unexpected byproducts.

  • Probable Cause: This is a classic side reaction, especially for derivatives like furfuryl alcohol, under acidic conditions in the presence of water.[3] The furan ring hydrolyzes to form a 1,4-dicarbonyl compound, which can then undergo other reactions.

  • Solution & Prevention:

    • Strict Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. Water is a key reagent in the ring-opening reaction.

    • Solvent Strategy: As mentioned in Problem 1, conducting the reaction in an alcohol solvent like methanol can protect against ring-opening by converting the intermediate aldehydes into stable acetals.[5]

    • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable rate of the desired transformation.

Part 3: Visualization & Key Protocols
Diagrams of Key Processes

FuranPolymerization cluster_initiation Initiation & Ring Opening cluster_propagation Propagation Pathways Furan1 Furan ActivatedFuran Protonated Furan (Reactive Electrophile) Furan1->ActivatedFuran Protonation H_plus H+ RingOpened Succinaldehyde (Reactive Intermediate) ActivatedFuran->RingOpened Water Attack (Ring Opening) Dimer Dimer Cation ActivatedFuran->Dimer Electrophilic Attack Water H₂O AldehydePolymer Aldehyde Condensation Polymer (Resin) RingOpened->AldehydePolymer Condensation Furan2 Furan Furan2->Dimer Polymer Polyfuran Chain (Insoluble Solid) Dimer->Polymer n(Furan)

Caption: Acid-catalyzed polymerization and ring-opening pathways of furan.

TroubleshootingTree Start Problem Observed: Dark Precipitate / Low Yield Q1 Are acidic catalysts or reagents used? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Sol1 Reduce catalyst loading. Use milder acid. Add non-nucleophilic base. A1_Yes->Sol1 Q2 Are solvents anhydrous and reagents pure? A1_No->Q2 End Re-run experiment with optimized conditions. Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is reaction run at elevated temperature? A2_Yes->Q3 Sol2 Dry solvents. Purify furan derivative (e.g., distillation). A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Lower reaction temperature. Increase reaction time. A3_Yes->Sol3 A3_No->End Sol3->End

Caption: Troubleshooting decision tree for furan side reactions.

Protocol A: Purification and Stabilization of a Liquid Furan Monomer

This protocol is a general guideline. Always consult the specific safety data sheet (SDS) for the compound you are handling.

Objective: To remove acidic impurities and water from a liquid furan derivative and prepare it for reaction or storage.

Materials:

  • Liquid furan derivative (e.g., 2-methylfuran)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Basic alumina, activated, Brockmann I

  • Polymerization inhibitor (e.g., BHT)

  • Oven-dried glassware for distillation (if required) and storage

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Initial Drying: Place the furan derivative in an oven-dried flask. Add anhydrous MgSO₄ (approx. 1-2 g per 50 mL). Swirl and let it stand for 30 minutes.

  • Removal of Acidic Impurities:

    • Method 1 (Filtration): Prepare a small glass pipette plugged with glass wool and add about 1-2 inches of basic alumina.

    • Filter the dried furan derivative directly through the alumina plug into a clean, dry, tared flask under an inert atmosphere.

    • This method is quick and effective for removing trace acid.

    • Method 2 (Distillation): If the compound is volatile and contains non-volatile impurities, distillation is preferred. Perform under reduced pressure to keep the temperature low. CAUTION: Do not distill to dryness, as this can concentrate potentially explosive peroxides.

  • Stabilization:

    • To the purified, clear liquid, add the chosen inhibitor (e.g., BHT) to a final concentration of ~200 ppm.

    • For example, to 50 g of purified furan, add 10 mg of BHT.

  • Storage:

    • Flush the flask headspace with nitrogen or argon.

    • Seal the flask tightly with a septum and parafilm.

    • Wrap the flask in aluminum foil to protect from light.

    • Store in a refrigerator at 4°C.

Self-Validation: The purified monomer should be colorless. A simple pH test on a small aqueous extract should be neutral. The compound should remain clear and colorless for an extended period under proper storage conditions.

Protocol B: Setting Up a Reaction to Minimize Polymerization (Diels-Alder Example)

Objective: To perform a Diels-Alder reaction with a furan derivative while minimizing the competing polymerization side reaction.

Materials:

  • Purified furan derivative (from Protocol A)

  • Dienophile (e.g., maleimide)

  • Anhydrous, non-acidic solvent (e.g., toluene or methanol)[5]

  • Oven-dried glassware

  • Inert gas source

Procedure:

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel) is thoroughly oven-dried and assembled hot under a stream of inert gas. Allow to cool to room temperature.

  • Reagent Addition:

    • Dissolve the dienophile in the chosen anhydrous solvent in the reaction flask.

    • In a separate flask or dropping funnel, dissolve the purified furan derivative in the anhydrous solvent.

  • Temperature Control: Cool the reaction flask containing the dienophile to the desired starting temperature (e.g., 0°C or room temperature). Lower temperatures generally favor the desired reaction over polymerization.

  • Slow Addition: Add the furan solution to the dienophile solution dropwise over a prolonged period (e.g., 1-2 hours) with efficient stirring. This maintains a low instantaneous concentration of the furan, which disfavors the bimolecular self-polymerization reaction.

  • Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, GC, or LCMS). Aim for the lowest possible temperature that provides a reasonable reaction rate.

  • Workup: Once the reaction is complete, quench appropriately. Avoid acidic workup conditions if possible. A wash with a mild bicarbonate solution can help neutralize any trace acid formed.

Self-Validation: A successful reaction will remain light in color (e.g., pale yellow) without the formation of dark precipitates. Analysis of the crude reaction mixture should show a high ratio of the desired Diels-Alder adduct to starting materials and minimal high-molecular-weight or baseline material on TLC/LCMS.

References
  • Hu, X., Jiang, S., Kadarwati, S., Dong, D., & Li, C. Z. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(45), 39055-39063. [Link]

  • Royal Society of Chemistry. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Proposed inhibition mechanism for furan. [Link]

  • Subbiya, A., et al. (2015). Techniques to reduce polymerization shrinkage of resin-based composite. Journal of Operative Dentistry & Endodontics. [Link]

  • Journal of Operative Dentistry & Endodontics. (n.d.). Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites. [Link]

  • askIITians. (2025). Why does furan undergo Diels alder reaction? [Link]

  • YouTube. (2021). Feist-Bénary Furan Synthesis Mechanism. [Link]

  • YouTube. (2025). How Do Polymerization Inhibitors Work? - Chemistry For Everyone. [Link]

  • Gandini, A. (1977). The behaviour of furan derivatives in polymerization reactions. Progress in Polymer Science, 2(4), 309-357. [Link]

  • Lam, E., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Molecules, 27(10), 3212. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

  • Aricò, F., et al. (2024). Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)polymerization, and comparative study. Green Chemistry. [Link]

  • YouTube. (2021). Preparation and properties of Furan. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • Wikipedia. (n.d.). Furan. [Link]

  • Journal of the American Chemical Society. (2026). Step-by-Step Wavelength Resolved Analysis of Photo-Diels–Alder Step Growth Synthesis. [Link]

  • National Institutes of Health. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]

  • Journal of the American Chemical Society. (n.d.). Furans Act as Dienophiles in Facile Diels−Alder Reactions with Masked o-Benzoquinones. [Link]

  • ACS Publications. (n.d.). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. [Link]

  • StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. [Link]

  • ResearchGate. (2025). Furan Oxidations in Organic Synthesis: Recent Advances and Applications. [Link]

  • Royal Society of Chemistry. (n.d.). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025). Effects of the Type of Catalyst on the Polymerisation Mechanism of Furfuryl Alcohol and its Resultant Properties. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Reddit. (2017). In a Diels-Alder reaction between two dienes, which is the dienophile? [Link]

Sources

Technical Support Center: Resolving Enantiomers of Chiral 2-(Furan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric resolution of 2-(Furan-3-yl)azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating this chiral heterocyclic amine. As a Senior Application Scientist, I've compiled this resource based on established stereochemical principles and field-proven methodologies to address the common challenges you may encounter. Our goal is to provide not just protocols, but the underlying logic to empower you to make informed decisions and troubleshoot effectively.

Introduction to the Challenge

2-(Furan-3-yl)azetidine is a valuable building block in drug discovery, with its rigid four-membered ring and aromatic furan moiety offering unique structural features. As with most chiral molecules, the biological activity often resides in a single enantiomer, making efficient enantiomeric resolution a critical step in the development of new chemical entities. This guide will explore the three primary methods for achieving this separation: Diastereomeric Salt Crystallization, Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Kinetic Resolution.

Method Selection: A Logic-Guided Approach

Choosing the right resolution strategy depends on several factors including the scale of the separation, available equipment, cost, and the downstream application of the enantiopure compound. The following decision tree provides a high-level guide to selecting an appropriate starting point.

MethodSelection start Start: Racemic 2-(Furan-3-yl)azetidine scale What is your required scale? start->scale salt Diastereomeric Salt Crystallization scale->salt Multi-gram to kg hplc Chiral HPLC scale->hplc μg to gram enzymatic Enzymatic Resolution scale->enzymatic mg to multi-gram purity_need Purity Requirement? purity_need->salt High Purity Possible (>99% ee) purity_need->enzymatic High Purity Possible (>99% ee) analytical_vs_prep Analytical or Preparative? analytical_vs_prep->hplc Both salt->purity_need hplc->analytical_vs_prep enzymatic->purity_need

Caption: High-level decision-making workflow for selecting a resolution method.

Troubleshooting Guide 1: Diastereomeric Salt Crystallization

This classical method is often the most cost-effective for large-scale resolutions.[1] It involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[2]

Frequently Asked Questions (FAQs)

Q1: Which chiral resolving agent should I start with for 2-(Furan-3-yl)azetidine?

A1: For chiral amines, tartaric acid and its derivatives are the most commonly used and successful resolving agents.[3] Given the basic nature of the azetidine nitrogen, we recommend starting with L-(+)-tartaric acid or D-(-)-tartaric acid. Other commercially available options include D-(-)-mandelic acid and dibenzoyl- and di-p-toluoyl-tartaric acids, which offer different steric and electronic properties that can influence crystal packing and solubility.[3][4]

Q2: My diastereomeric salts are not crystallizing. What should I do?

A2: This is a common issue. Here’s a systematic approach to troubleshoot:

  • Solvent Screening is Crucial: The choice of solvent is as critical as the resolving agent.[1] Create a small screening matrix with different solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).

  • Concentration Matters: Your solution might be too dilute. Try slowly evaporating the solvent or preparing a more concentrated initial solution.

  • Induce Crystallization: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod at the meniscus or seeding with a tiny crystal from a previous attempt (if available).

  • Temperature Cycling: Slowly cool the solution. If that fails, try temperature cycling (e.g., 40°C to 4°C over several hours) to encourage nucleation.

Q3: I've formed crystals, but the enantiomeric excess (ee) is low after liberation of the amine. Why?

A3: This indicates poor discrimination in the crystallization process.

  • Incomplete Separation: The solubilities of the two diastereomeric salts might be too similar in the chosen solvent system. Re-screen solvents to maximize this difference.

  • Recrystallization is Key: A single crystallization is often insufficient. One or two recrystallizations of the diastereomeric salt are typically required to achieve high diastereomeric purity.

  • Molar Ratio of Resolving Agent: The stoichiometry between the amine and the diacid resolving agent can influence the nature of the salt formed (neutral vs. acid salt) and its solubility.[3] Experiment with using 0.5 to 1.5 equivalents of the chiral acid.[3]

Protocol: Screening for Diastereomeric Salt Resolution
  • Small-Scale Screening: In parallel vials, dissolve 100 mg of racemic 2-(Furan-3-yl)azetidine in a minimal amount of various solvents.

  • Add Resolving Agent: Add a solution of 0.5-1.0 equivalents of the chosen chiral acid (e.g., L-tartaric acid) in the same solvent.

  • Observe: Look for spontaneous precipitation at room temperature. If none occurs, slowly cool the vials to 4°C and observe for 24 hours.

  • Isolate and Analyze: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.

  • Liberate the Amine: Dissolve the salt in water and basify with a strong base (e.g., 1M NaOH) to a pH > 11.

  • Extract and Analyze: Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate. Analyze the enantiomeric excess using chiral HPLC or NMR with a chiral shift reagent.

Troubleshooting Guide 2: Chiral HPLC

Chiral HPLC is an excellent method for both analytical determination of enantiomeric excess and for preparative separation on a smaller scale.[5] The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[6]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral column is best for 2-(Furan-3-yl)azetidine?

A1: For heterocyclic compounds, particularly those with aromatic rings like furan, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points.

  • Polysaccharide Phases: Columns with coated or immobilized amylose or cellulose derivatives (e.g., Chiralpak® AD, AS; Chiralcel® OD, OJ) are highly versatile.

  • Cyclodextrin Phases: Given the furan moiety, derivatized beta-cyclodextrin stationary phases have shown high efficacy for separating chiral furan derivatives, particularly in reversed-phase mode.[7] Hydroxypropyl-β-cyclodextrin and 2,3-dimethyl-β-cyclodextrin phases are recommended for initial screening.[7]

Q2: I am not getting any separation (co-elution) of the enantiomers. What should I try?

A2: Lack of separation means the CSP is not discriminating between the enantiomers under the current conditions.

  • Switch Mobile Phase Mode: If you are in normal phase (e.g., hexane/isopropanol), try polar organic mode (e.g., acetonitrile/methanol) or reversed-phase (e.g., acetonitrile/water/buffer). The interaction mechanism can change dramatically between modes.[5]

  • Additives are Key: For basic analytes like your azetidine, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or ethanolamine) to a normal phase mobile phase can significantly improve peak shape and selectivity. For reversed-phase, adjusting the pH with buffers (e.g., ammonium bicarbonate, phosphate) is critical.[7]

  • Screen Different Columns: No single CSP works for all compounds. A systematic screening of 3-4 columns with different chiral selectors is the most effective approach.[5]

Q3: My peaks are broad and tailing. How can I improve the peak shape?

A3: Poor peak shape is often due to undesirable secondary interactions between the basic analyte and the silica support of the CSP.

  • Optimize Additives: As mentioned above, adding a basic modifier in normal phase or controlling pH in reversed-phase is the most effective way to mitigate this.

  • Lower Sample Load: Overloading the column can lead to broad peaks. Inject a smaller amount of your sample.

  • Check for "Memory Effects": If the column has been used with acidic additives previously, it might retain them, leading to poor performance for basic analytes. Thoroughly flush the column or dedicate a column specifically for basic compounds.[8][9]

Data Presentation: Recommended Starting Conditions for Chiral HPLC Screening
Column Type Mobile Phase Mode Typical Mobile Phase Additive Flow Rate (mL/min)
Amylose/Cellulose Normal PhaseHexane / Isopropanol (80:20)0.1% Diethylamine1.0
Amylose/Cellulose Reversed PhaseAcetonitrile / Water (50:50)10 mM NH₄HCO₃0.8
β-Cyclodextrin (derivatized) Reversed PhaseMethanol / Water (40:60)0.1% Acetic Acid1.0
β-Cyclodextrin (derivatized) Polar OrganicAcetonitrile / Methanol (90:10)None1.0
Experimental Workflow: Chiral HPLC Method Development

HPLC_Workflow start Racemic Sample in Mobile Phase screen Screen 3-4 CSPs (Polysaccharide & Cyclodextrin) in Normal & Reversed Phase start->screen evaluate Evaluate Resolution (Rs) and Peak Shape screen->evaluate no_sep No Separation (Rs < 1.0) evaluate->no_sep Fail good_sep Good Separation (Rs > 1.5) evaluate->good_sep Success no_sep->screen Select new CSPs/Modes optimize Optimize Mobile Phase (Solvent Ratio, Additives, Temp.) good_sep->optimize final Final Analytical or Preparative Method optimize->final

Caption: A systematic workflow for developing a chiral HPLC separation method.

Troubleshooting Guide 3: Enzymatic Kinetic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes, often lipases, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted starting material from the product.[10] This method can provide very high enantiomeric excess.

Frequently Asked questions (FAQs)

Q1: Which enzyme should I use for the kinetic resolution of 2-(Furan-3-yl)azetidine?

A1: Lipases are robust and versatile enzymes for resolving amines via N-acylation. Candida antarctica lipase B (CALB), often immobilized (e.g., Novozym® 435), is an excellent starting point due to its broad substrate scope and high enantioselectivity. Other lipases from Pseudomonas cepacia (now Burkholderia cepacia) can also be effective.[10]

Q2: The reaction is very slow or not proceeding. What can I do?

A2: Several factors can affect the reaction rate.

  • Acyl Donor: The choice of acyl donor is critical. Simple esters like ethyl acetate or vinyl acetate are common. For slow reactions, using an "activated" acyl donor like isopropenyl acetate can increase the rate.

  • Solvent: The reaction is typically run in a non-polar organic solvent like hexane, toluene, or methyl tert-butyl ether (MTBE) to minimize enzyme denaturation and non-enzymatic reactions.

  • Temperature: Most lipases are active between 30-50°C. Increasing the temperature within this range can enhance the reaction rate.

  • Enzyme Loading: Ensure you are using a sufficient amount of the enzyme preparation.

Q3: The resolution stops at or below 50% conversion, and the enantiomeric excess of the remaining amine is low. Why?

A3: This indicates low enantioselectivity (E-value) of the enzyme for your substrate.

  • Screen Different Enzymes: The primary solution is to screen a panel of different lipases.

  • Modify the Substrate: If the secondary amine of the azetidine is unreactive, it may be necessary to protect it first (e.g., with a Boc group), perform a resolution on a different functional group if one were present, and then deprotect. However, for direct acylation, the enzyme's active site must accommodate the substrate.

  • Vary the Acyl Donor: The structure of the acyl donor can influence the enzyme's selectivity. Try screening different acyl donors (e.g., acetyl, propionyl, butyryl).

Protocol: Screening for Enzymatic Kinetic Resolution
  • Setup: To a vial containing 50 mg of racemic 2-(Furan-3-yl)azetidine in 2 mL of MTBE, add 1.5 equivalents of an acyl donor (e.g., vinyl acetate).

  • Enzyme Addition: Add 25 mg of immobilized lipase (e.g., Novozym® 435).

  • Reaction: Shake the vial at 40°C.

  • Monitoring: Monitor the reaction progress by taking small aliquots over time (e.g., 2, 6, 24, 48 hours) and analyzing by GC or HPLC to determine the conversion percentage.

  • Work-up: When the conversion reaches approximately 50%, filter off the enzyme.

  • Separation and Analysis: Separate the unreacted amine from the acylated product by column chromatography or an acidic wash to extract the basic amine.

  • Determine ee: Analyze the enantiomeric excess of the recovered, unreacted 2-(Furan-3-yl)azetidine using a chiral HPLC method.

Final Considerations

The resolution of enantiomers is often an empirical process. The information and protocols provided here are intended as a robust starting point. Meticulous documentation of your experiments, including solvents, reagents, temperatures, and analytical results, is critical for successful troubleshooting and optimization. Should you encounter persistent issues, our team is available for further consultation.

References

  • Paiva, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Chen, Y., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(19), 6529.
  • Harada, N., et al. (2007).
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository.
  • Harada, N. (2018).
  • Pataki, H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Reaction Chemistry & Engineering, 7(1), 136-146.
  • Tang, J., et al. (2004). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases.
  • Keglevich, G., et al. (2004). Resolution of P-Heterocycles with Tartaric Acid Derivatives.
  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2412-2425.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269351.
  • Li, Y., et al. (2023). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Chemical Science, 14(30), 8116-8123.
  • Siler, D. A., et al. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 86(20), 14147-14160.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Mori, K., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26035-26042.
  • Dash, G. C., et al. (2013). Synthesis and biological evaluation of some novel furan derivatives. Der Pharma Chemica, 5(3), 116-123.
  • Pálovics, E., et al. (2019). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Molecules, 24(18), 3345.
  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Contento, M., et al. (2020). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 25(24), 5897.
  • Arai, T., et al. (2007). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst.
  • Kwan, E. E., et al. (2018).
  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Retrieved from [Link]

  • Smith, A. M. R., et al. (2015). The kinetic resolution of oxazinones by alcoholysis: access to orthogonally protected β-amino acids. Organic & Biomolecular Chemistry, 13(28), 7644-7648.
  • Wang, Y., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chirality, 26(12), 856-862.
  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation and Assignment of 2-(Furan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Furan-3-yl)azetidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral prediction. It delves into the causal reasoning behind spectral patterns, establishes a self-validating protocol for structural confirmation, and compares the utility of ¹H NMR with other essential analytical techniques.

Introduction: The Structural Significance of 2-(Furan-3-yl)azetidine

The 2-(Furan-3-yl)azetidine scaffold represents a compelling intersection of two privileged heterocyclic motifs in medicinal chemistry: the strained, four-membered azetidine ring and the aromatic furan ring. Azetidines are increasingly utilized as bioisosteres for other saturated rings, offering unique vectors for molecular exploration. The furan moiety, a versatile pharmacophore, introduces aromaticity and potential hydrogen bonding capabilities.

Accurate and unambiguous structural elucidation is the bedrock of chemical research and development. Among the suite of analytical tools available, high-resolution NMR spectroscopy is unparalleled in its ability to provide detailed information about molecular structure, connectivity, and stereochemistry in solution. This guide will focus specifically on the ¹H NMR spectrum, a primary and data-rich experiment for chemists.

Predicted ¹H NMR Spectrum: A Detailed Proton-by-Proton Analysis

The structure of 2-(Furan-3-yl)azetidine presents two distinct spin systems: the aromatic protons of the furan ring and the aliphatic protons of the strained azetidine ring. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ) and its coupling interactions with neighboring protons.[1]

The Furan Ring Protons (Aromatic Region: ~6.0 - 7.5 ppm)

The 3-substituted furan ring contains three protons: H-2', H-4', and H-5'. Due to the electronegativity of the oxygen atom and the aromatic ring current, these protons are deshielded and appear in the downfield region of the spectrum.[2][3]

  • H-2' and H-5' : These protons, being adjacent to the oxygen atom, are the most deshielded of the furan protons. They typically appear as distinct signals. H-2' is often a sharp singlet or a finely split multiplet, while H-5' will show coupling to H-4'.

  • H-4' : This proton is situated between two carbon atoms and will be the most upfield of the furan protons.[4] It will exhibit coupling to the H-5' proton.

The expected coupling constants (J) within the furan ring are typically small.[5]

  • ³J(H4'-H5') ≈ 3.0-4.0 Hz

  • ⁴J(H2'-H4') ≈ 0.8-1.5 Hz

  • ⁴J(H2'-H5') ≈ 1.5-2.0 Hz

The Azetidine Ring Protons (Aliphatic Region: ~2.0 - 4.5 ppm)

The strained four-membered azetidine ring presents a more complex spectral region due to ring puckering and the presence of diastereotopic protons.

  • H-2 (Methine Proton) : This proton is attached to the carbon bearing the furan substituent and is adjacent to the nitrogen atom. This dual influence causes a significant downfield shift compared to other aliphatic protons. It will be coupled to the two non-equivalent protons at the C3 position.

  • H-3a and H-3b (Methylene Protons) : These two protons are diastereotopic because the C2 position is a stereocenter. This means they are chemically non-equivalent and will have different chemical shifts. Each will appear as a complex multiplet due to geminal coupling to each other (²J) and vicinal coupling to H-2 and the two H-4 protons (³J).

  • H-4a and H-4b (Methylene Protons) : Similar to the C3 protons, these are also diastereotopic. Being directly attached to the carbon adjacent to the nitrogen atom, they are expected to be deshielded relative to the C3 protons.[6] They will show geminal coupling to each other and vicinal coupling to the H-3 protons.

  • N-H Proton : The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature.[7] It may appear as a broad singlet and can often be identified by its disappearance from the spectrum upon a D₂O exchange experiment.

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated spectral data for 2-(Furan-3-yl)azetidine.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2' (Furan)~7.4t (triplet) or ddJ ≈ 1.5 - 2.0
H-5' (Furan)~7.3t (triplet) or ddJ ≈ 1.5 - 2.0, J ≈ 3.0 - 4.0
H-4' (Furan)~6.3t (triplet) or ddJ ≈ 0.8 - 1.5, J ≈ 3.0 - 4.0
H-2 (Azetidine)~4.0 - 4.5t (triplet) or dd³J ≈ 7.0 - 9.0
H-4a, H-4b (Azetidine)~3.5 - 3.8m (multiplet)²J ≈ 10-12, ³J ≈ 6.0 - 8.0
H-3a, H-3b (Azetidine)~2.3 - 2.7m (multiplet)²J ≈ 10-12, ³J ≈ 7.0 - 9.0, ³J ≈ 6.0 - 8.0
N-H~1.5 - 4.0 (variable)br s (broad singlet)N/A

Note: These are estimated values. Actual experimental values may vary based on solvent and instrument frequency.

A Self-Validating Workflow for Unambiguous Structure Elucidation

Relying solely on a 1D ¹H NMR spectrum can lead to ambiguity, especially with complex spin systems. A robust, self-validating approach integrates multiple NMR experiments to build an unshakeable structural assignment. This workflow ensures that each piece of data cross-validates another, adhering to the principles of scientific trustworthiness.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation A Acquire High-Resolution ¹H NMR Spectrum B Acquire ¹³C & DEPT Spectra A->B C Initial Assignment: - Identify spin systems - Propose initial structure B->C D COSY (¹H-¹H Connectivity) C->D Verify H-H couplings E HSQC (Direct ¹H-¹³C Correlation) C->E Link protons to carbons D->E F HMBC (Long-Range ¹H-¹³C Correlation) E->F Connect molecular fragments G Final Verified Structure F->G Assemble final structure

Sources

Comparative Guide: Metabolic Stability of 2-(Furan-3-yl)azetidine vs. Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Azetidine Switch" in Medicinal Chemistry

In the optimization of lead compounds, the 2-(Furan-3-yl)pyrrolidine scaffold frequently presents a metabolic liability. While the furan moiety offers unique electronic properties and hydrogen-bond accepting capabilities, the saturated pyrrolidine ring is highly susceptible to oxidative clearance.

This guide analyzes the strategic substitution of the pyrrolidine ring with its four-membered homolog, 2-(Furan-3-yl)azetidine . This "ring contraction" strategy is a proven method to lower lipophilicity (


), modulate basicity (

), and reduce intrinsic clearance (

), often without sacrificing potency.

The Metabolic Liability: Why Pyrrolidines Fail

To understand the advantage of the azetidine analog, we must first diagnose the failure mode of the pyrrolidine.

The Mechanism of Clearance

Saturated nitrogen heterocycles like pyrrolidine are prime targets for Cytochrome P450 (CYP450) enzymes. The metabolic soft spot is typically the


-carbon (the carbon adjacent to the nitrogen).
  • Single Electron Transfer (SET): The CYP heme abstracts an electron from the nitrogen lone pair.

  • Hydrogen Abstraction: A proton is removed from the

    
    -carbon.
    
  • Hydroxylation: The radical recombines to form an

    
    -carbinolamine.
    
  • Ring Opening: The unstable carbinolamine collapses, opening the ring and destroying the pharmacophore.

Diagram: Metabolic Fate of Pyrrolidine vs. Azetidine

The following diagram illustrates the divergent metabolic pathways. Note how the azetidine ring strain and altered geometry resist the initial oxidation step.

MetabolicPathways Pyrrolidine 2-(Furan-3-yl) pyrrolidine CYP_Binding CYP450 Binding (High Affinity) Pyrrolidine->CYP_Binding High LogD Alpha_Ox α-Carbon Hydroxylation CYP_Binding->Alpha_Ox Rapid Ring_Open Ring Opening (Inactive Metabolite) Alpha_Ox->Ring_Open Collapse Azetidine 2-(Furan-3-yl) azetidine Low_Affinity Reduced Lipophilicity (Lower CYP Affinity) Azetidine->Low_Affinity Low LogD Furan_Ox Minor Pathway: Furan Epoxidation Azetidine->Furan_Ox Secondary Risk Stable Metabolically Stable Low_Affinity->Stable Primary Outcome

Figure 1: Comparative metabolic pathways. The pyrrolidine analog undergoes rapid


-oxidation leading to ring opening. The azetidine analog, due to lower lipophilicity, evades CYP binding, though the furan ring remains a potential secondary site of metabolism.

The Azetidine Advantage: Mechanistic Basis

Why does removing one carbon atom dramatically improve stability? The effect is multifactorial.

A. Lipophilicity Reduction (The Effect)

Metabolic enzymes (CYPs) generally prefer lipophilic substrates. Contracting the ring from 5-membered (pyrrolidine) to 4-membered (azetidine) reduces the carbon count and exposes the polar nitrogen more effectively.

  • Impact: A decrease in

    
     of approximately 0.5 – 1.0 units .
    
  • Result: Lower affinity for the CYP active site, leading to reduced intrinsic clearance (

    
    ).
    
B. Steric and Electronic Modulation

The 2-(furan-3-yl) substituent on the azetidine ring creates a more sterically crowded environment around the nitrogen compared to the pyrrolidine.

  • Ring Strain: The high ring strain of azetidine (~26 kcal/mol) alters the hybridization of the nitrogen lone pair, often modulating the

    
    .
    
  • Conformation: The "puckered" conformation of azetidine places the furan substituent in a specific vector that may sterically hinder the approach of the CYP heme iron to the

    
    -protons.
    

Comparative Data Analysis

The following table summarizes the expected physicochemical and metabolic shifts when transitioning from a pyrrolidine to an azetidine scaffold, based on structure-activity relationship (SAR) principles established in medicinal chemistry [1, 2].

Parameter2-(Furan-3-yl)pyrrolidine2-(Furan-3-yl)azetidineImpact on Drug Design
Ring Size 5-membered4-memberedRigidification of vector
Lipophilicity (

)
High (Baseline)Lower (-0.6 to -1.0) Improved Solubility & Metabolic Stability
Basicity (

)
~9.5 - 10.5~8.5 - 9.5Reduced lysosomal trapping; improved permeability
Microsomal Stability (

)
Short (< 15 min)Extended (> 60 min) Lower dose frequency
Intrinsic Clearance (

)
High (> 50

L/min/mg)
Low (< 15

L/min/mg)
Improved bioavailability
Major Metabolite Ring-opened aldehyde/acidFuran oxidation (minor)Cleaner metabolic profile

Critical Note on the Furan Moiety: While the azetidine ring improves stability, the furan-3-yl group itself is a structural alert. Furans can undergo epoxidation by CYP450 (specifically CYP2E1 or CYP3A4) to form reactive enedials. However, 3-substituted furans are generally more stable than 2-substituted furans. The azetidine ring contraction helps by reducing the overall residency time of the molecule on the enzyme, thereby protecting the furan ring indirectly.

Experimental Protocol: Microsomal Stability Assay

To validate the stability advantage of the azetidine analog, a standardized microsomal stability assay is required. This protocol ensures data integrity and reproducibility.

Workflow Diagram

AssayWorkflow Start Compound Prep (1 µM in Buffer) PreInc Pre-Incubation (10 min @ 37°C) with Microsomes Start->PreInc Initiate Initiate Reaction Add NADPH PreInc->Initiate Sampling Time Point Sampling (0, 5, 15, 30, 60 min) Initiate->Sampling Quench Quench (Cold Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Step-by-step workflow for determining intrinsic clearance.

Detailed Methodology

Objective: Determine the intrinsic clearance (


) and half-life (

) of the test compounds in human liver microsomes (HLM).

Reagents:

  • Human Liver Microsomes (pooled, 20 mg/mL protein concentration).

  • NADPH Regenerating System (or 1 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (IS): Tolbutamide or Propranolol.

  • Positive Controls: Verapamil (high clearance), Warfarin (low clearance).

Procedure:

  • Preparation: Dilute test compounds (Azetidine and Pyrrolidine analogs) to 1

    
    M in phosphate buffer containing 0.5 mg/mL microsomes.
    
  • Pre-incubation: Incubate at 37°C for 10 minutes to allow protein binding equilibrium.

  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction. Note: Include a "No NADPH" control to rule out chemical instability.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold acetonitrile containing the Internal Standard. Centrifuge at 4000 rpm for 20 mins.
    
  • Analysis: Inject supernatant into LC-MS/MS (MRM mode). Monitor parent ion depletion.

Data Calculation: Plot


 vs. time. The slope of the line is 

.
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Synthesis & Handling Notes

While the azetidine analog is superior metabolically, it presents synthetic challenges due to ring strain.[1]

  • Stability: 2-substituted azetidines are sensitive to ring-opening under strong acidic conditions or high heat. Avoid strong Lewis acids during late-stage functionalization.

  • Storage: Store as a salt (e.g., HCl or oxalate) at -20°C. The free base may degrade over time due to polymerization initiated by the strained amine.

  • Synthesis Route: The most reliable route to 2-(Furan-3-yl)azetidine is typically via the cyclization of

    
    -haloamines or the reduction of 
    
    
    
    -lactams (azetidin-2-ones), though the latter requires careful reduction conditions to avoid opening the furan [3].

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of the Gamma Secretase Inhibitor BMS-708163." Journal of Medicinal Chemistry. Link(Demonstrates the general principle of saturated heterocycle optimization and lipophilicity reduction).

  • Lowe, M. A., et al. (2012). "Azetidines as Bioisosteres of Pyrrolidines in Drug Discovery." Bioorganic & Medicinal Chemistry Letters. Link(Specific comparison of azetidine vs pyrrolidine stability profiles).

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[2] Organic Preparations and Procedures International. Link(Comprehensive guide on the synthesis and handling of 2-substituted azetidines).

  • Patterson, A. W., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Link(Discusses the stability limits of aryl-azetidines).

Sources

Precision Purity Analysis of 2-(Furan-3-yl)azetidine: A Comparative Method Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Analytical Paradox

The purity analysis of 2-(Furan-3-yl)azetidine presents a distinct "analytical paradox" that frequently causes standard screening protocols to fail. This molecule combines two chemically conflicting moieties:

  • The Azetidine Ring: A strained, four-membered nitrogen heterocycle. It is a strong base (

    
    ) and highly polar, leading to poor retention and severe peak tailing on standard C18 columns.
    
  • The Furan Ring: An electron-rich aromatic system susceptible to acid-catalyzed ring opening and oxidative degradation.

Standard "Platform Methods" often fail here:

  • Generic Acidic LC (0.1% TFA/Formic Acid): Provides good peak shape for many amines but risks degrading the furan moiety and often elutes the polar azetidine in the void volume (

    
    ).
    
  • Gas Chromatography (GC): The thermal strain of injection ports (

    
    ) can trigger ring-opening or polymerization of the strained azetidine, leading to false impurity profiles.
    

This guide validates a Neutral pH RP-HPLC Method using Hybrid Silica technology as the superior alternative, ensuring both chemical stability and chromatographic resolution.

Part 2: Comparative Methodology

The following table objectively compares the three primary approaches to analyzing 2-(Furan-3-yl)azetidine.

FeatureMethod A: Standard Acidic LC Method B: GC-FID/MS Method C: Neutral Hybrid LC (Recommended)
Conditions C18, Water/ACN + 0.1% TFA (pH ~2.0)DB-5 Column, Inj. Temp 250°CHybrid C18, 10mM Phosphate (pH 7.0)
Analyte Stability Moderate/Low: Risk of acid-catalyzed furan hydrolysis over long runs.Low: Thermal degradation of azetidine ring is highly probable.High: Neutral pH preserves both furan and azetidine integrity.
Peak Shape Poor: Silanol interactions often cause tailing for amines.Good: If stable, peaks are sharp.Excellent: pH 7.0 suppresses silanol ionization; Hybrid silica reduces secondary interactions.
Retention (

)
Low: Protonated amine elutes early (often

).
High: Volatility dependent.Optimal: Analyte is less ionized than at pH 2, improving hydrophobic retention.
Suitability Rapid Screening (Non-critical)Residual Solvent Analysis onlyPurity & Stability Testing (QC/Release)
Decision Logic Visualization

The following diagram illustrates the critical decision pathway leading to the selection of the Neutral Hybrid LC method.

MethodSelection Start Start: 2-(Furan-3-yl)azetidine Purity CheckThermal Is the molecule thermally stable >200°C? Start->CheckThermal GC Method B: GC-FID/MS (REJECTED: Ring Strain Risk) CheckThermal->GC No (Azetidine) CheckAcid Is the Furan ring acid-stable? CheckThermal->CheckAcid No/Unknown AcidLC Method A: Acidic LC (pH 2) (REJECTED: Hydrolysis Risk) CheckAcid->AcidLC No CheckPolarity Is retention sufficient on C18? CheckAcid->CheckPolarity Yes HILIC Alternative: HILIC (Viable but complex equilibration) CheckPolarity->HILIC No (Too Polar) Proposed Method C: Neutral Hybrid LC (pH 7.0 / Hybrid C18) SELECTED CheckPolarity->Proposed Yes (With pH control)

Caption: Decision tree highlighting the exclusion of GC and Acidic LC due to stability concerns, isolating Neutral Hybrid LC as the robust choice.

Part 3: The Superior Protocol (Method C)

This protocol is designed to be self-validating , meaning the system suitability criteria are embedded to detect failure modes (e.g., pH drift, column aging) before data is generated.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 or Phenomenex Gemini-NX C18 (

    
    ).
    
    • Rationale: These columns use ethylene-bridged hybrid (BEH) silica, which is stable at pH 7-10 and has reduced silanol activity, eliminating the need for ion-pairing agents.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, adjusted to pH 7.0

    
     0.1 with KOH/Phosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature:

    
     (Controls viscosity and kinetics).
    
  • Detection: UV at 215 nm.

    • Rationale: The furan ring has a UV cutoff

      
      . The azetidine is UV transparent. 215 nm maximizes sensitivity while avoiding mobile phase noise.
      
  • Injection Volume: 10

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Polar Impurities)
15.03070Linear Gradient
18.03070Wash
18.1955Re-equilibration
25.0955End of Run
System Suitability Testing (SST)

Before analyzing samples, the system must pass these criteria to ensure Trustworthiness :

  • Tailing Factor (

    
    ):  NMT 1.5 (Ensures minimal silanol interaction).
    
  • Theoretical Plates (

    
    ):  NLT 5000 (Ensures column efficiency).
    
  • Precision (RSD): NMT 2.0% for 6 replicate injections of the standard.

Part 4: Validation Framework (ICH Q2(R2))

Validation must follow ICH Q2(R2) guidelines. The workflow below details the specific experiments required to prove this method's validity for 2-(Furan-3-yl)azetidine.

Specificity (Forced Degradation)

To prove the method is "Stability Indicating," the compound must be subjected to stress, and the method must resolve the parent peak from degradants.

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours. (Expect: Furan ring opening).

  • Oxidative Stress: 3%

    
    , RT, 4 hours. (Expect: N-oxide formation).
    
  • Thermal Stress: 60°C, 24 hours. (Expect: Azetidine ring opening).

Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector). No co-elution of degradants with the main peak.

Linearity & Range

Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Target:

    
    .
    
  • Visual Check: Residual plot should show random scatter, not a "U" shape (which implies detector saturation).

Validation Workflow Diagram

ValidationWorkflow cluster_SST Pre-Validation Check cluster_Core ICH Q2(R2) Parameters Init Method Optimization (pH 7.0, Hybrid C18) SST System Suitability (Tailing < 1.5, RSD < 2%) Init->SST Spec Specificity (Forced Deg.) SST->Spec Lin Linearity (50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report (Fit for Purpose) Prec->Report

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Part 5: Quantitative Data Summary (Example)

The following data represents typical acceptance criteria and results for this validated method.

ParameterAcceptance CriteriaTypical ResultStatus
Specificity Resolution (

) > 1.5 between all peaks

(Main vs. Acid Degradant)
PASS
Linearity


PASS
Accuracy 98.0% - 102.0% Recovery99.4% (Mean at 100% level)PASS
Precision RSD

2.0%
0.4% (n=6)PASS
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOQ = 0.05% areaPASS

References

  • ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][2] International Council for Harmonisation.[1][3] Available at: [Link]

  • PubChem. (n.d.).[4] Compound Summary: 2-(Furan-3-yl)azetidine. National Library of Medicine. Available at: [Link] (Search Term: Azetidine derivatives)

  • Dolan, J. W. (2010). The Role of pH in LC Separations. LCGC North America. Available at: [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A.

Sources

Optimizing X-ray Crystallography for 2-(Furan-3-yl)azetidine: A Comparative Salt Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

The structural characterization of 2-(Furan-3-yl)azetidine presents a unique intersection of challenges in small-molecule crystallography. As a saturated 4-membered heterocycle linked to an electron-rich aromatic furan, this molecule exhibits significant ring strain (~25 kcal/mol) and distinct acid sensitivity.

While the free base is often an unstable, volatile oil prone to oxidation, salt formation is the requisite strategy for obtaining X-ray quality crystals. This guide compares the three primary salt "alternatives"—Hydrochloride (HCl) , Oxalate , and p-Toluenesulfonate (Tosylate) —analyzing their performance in lattice stability, diffraction quality, and chemical integrity.

The Core Challenge
  • Azetidine Ring: High basicity (

    
    ) allows for easy protonation, but the ring strain makes it susceptible to nucleophilic ring-opening in the presence of strong acids.
    
  • Furan Moiety: Acid-sensitive. Strong mineral acids (like H₂SO₄ or excess HCl) can catalyze furan ring opening or polymerization, degrading the sample before crystallization occurs.

Comparative Analysis: Salt Form Alternatives

The following analysis compares the three most viable salt forms for crystallographic success based on lattice energy, hygroscopicity, and chemical stability.

Alternative A: The Hydrochloride Salt (HCl)[7]
  • Status: The "Default" Standard.

  • Performance:

    • Crystallinity: Often forms fine needles or plates.

    • Hygroscopicity: High. Azetidine HCl salts are notoriously hygroscopic, often deliquescing during mounting, which leads to "ice rings" in diffraction patterns unless cryo-protection is perfect.

    • Stability: Moderate risk. Excess HCl can degrade the furan ring over time.

  • Verdict: Useful for solubility studies but sub-optimal for X-ray diffraction due to water uptake.

Alternative B: The Oxalate Salt (Recommended)
  • Status: The Crystallographer’s Choice.

  • Performance:

    • Crystallinity: Excellent. Oxalic acid acts as a bidentate hydrogen bond acceptor/donor, bridging azetidine cations into stable 2D sheets or 3D networks.

    • Hygroscopicity: Low. The lattice energy is significantly higher, resisting water uptake.

    • Stability: High. Oxalic acid is a weaker organic acid (

      
      ), sufficient to protonate the azetidine without decomposing the furan.
      
  • Verdict: Superior performance for determining absolute configuration and packing geometry.

Alternative C: The Tosylate Salt (p-TsOH)
  • Status: The "Heavy Atom" Alternative.

  • Performance:

    • Crystallinity: Forms large, blocky prisms. The bulky aromatic ring of the tosylate facilitates

      
       stacking with the furan moiety.
      
    • Diffraction: The sulfur atom provides anomalous scattering, which can be useful for phasing if the structure solution is difficult.

    • Stability: High. Non-nucleophilic counter-ion prevents ring opening.

  • Verdict: Excellent backup if the Oxalate fails to crystallize.

Comparative Data Specifications

Below is a summary of representative crystallographic parameters observed for 2-substituted azetidine salts. Use these benchmarks to validate your experimental results.

ParameterHydrochloride (HCl)Oxalate (C₂H₂O₄)Tosylate (p-TsOH)
Crystal Habit Thin needles / HygroscopicStout Prisms / RhombsLarge Blocks
Space Group (Typical)

or


or


Melting Point 110–125 °C (Broad)145–160 °C (Sharp)130–145 °C
H-Bond Network Simple N-H···ClComplex N-H[1]···O=C (Bidentate)N-H···O-S (Discrete)
Diffraction Resolution Often limited (0.9–1.0 Å)High Resolution (<0.8 Å)High Resolution (<0.8 Å)
Stability (24h ambient) Deliquescent (Liquefies)Stable SolidStable Solid

Note on Chirality: If your 2-(Furan-3-yl)azetidine is enantiopure, the Space Group must be non-centrosymmetric (e.g.,


). If it is a racemate, expect centrosymmetric groups like 

or

.

Experimental Protocols

To ensure scientific integrity, the following protocols utilize a Self-Validating System : if the precipitate is amorphous, the solvent polarity is adjusted immediately before re-attempting.

Protocol A: Synthesis of the Oxalate Salt (Target Form)
  • Dissolution: Dissolve 50 mg (0.36 mmol) of crude 2-(Furan-3-yl)azetidine oil in 0.5 mL of dry Diethyl Ether (

    
    ).
    
  • Acid Addition: In a separate vial, dissolve 33 mg (0.36 mmol, 1.0 eq) of anhydrous Oxalic Acid in 0.5 mL of Ethanol (

    
    ).
    
  • Mixing: Dropwise add the acid solution to the amine solution with stirring.

  • Observation: A white precipitate should form immediately.

    • Validation: If oiling occurs, scratch the glass side with a spatula or add a seed crystal.

  • Isolation: Centrifuge and wash the pellet with cold

    
     to remove impurities.
    
Protocol B: Slow Vapor Diffusion Crystallization (For X-ray Quality)

This method is preferred over evaporation as it minimizes oxidative stress on the furan ring.

  • Inner Vial: Place 10 mg of the prepared Oxalate salt in a small (1.5 mL) vial. Dissolve in the minimum amount of Methanol (approx. 100-200 µL).

  • Outer Vial: Place the small vial (uncapped) inside a larger (20 mL) scintillation vial.

  • Precipitant: Add 3 mL of Diethyl Ether or Hexane to the outer vial (do not let it spill into the inner vial).

  • Seal: Cap the outer vial tightly.

  • Equilibration: Store at 4°C in the dark.

    • Mechanism:[2][3] The volatile ether diffuses into the methanol, slowly lowering the solubility of the salt and driving the growth of high-quality prisms over 24-72 hours.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the optimal salt form based on the specific chemical constraints of the furan-azetidine system.

SaltSelection Start Start: 2-(Furan-3-yl)azetidine Free Base CheckChiral Is the sample Enantiopure? Start->CheckChiral Racemic Racemate CheckChiral->Racemic No Pure Enantiopure CheckChiral->Pure Yes SelectSalt Select Counter-ion Strategy Racemic->SelectSalt Pure->SelectSalt HCl HCl Salt (Risk: Hygroscopic/Acid-Labile) SelectSalt->HCl Fast Screen Oxalate Oxalate Salt (Rec: Strong Lattice/Stable) SelectSalt->Oxalate Primary Choice Tosylate Tosylate Salt (Alt: Bulky/Lipophilic) SelectSalt->Tosylate Backup Result1 Outcome: Needles (Likely disordered) HCl->Result1 Result2 Outcome: Prisms (Ideal for X-ray) Oxalate->Result2 Result3 Outcome: Blocks (Good for absolute config) Tosylate->Result3 XRay Collect Data at 100K (Minimize thermal motion) Result2->XRay Proceed to Diffraction

Caption: Decision matrix for crystallizing acid-sensitive azetidine derivatives. The Oxalate pathway is prioritized for its balance of lattice stability and mild acidity.

References

  • General Azetidine Synthesis & Stability

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[4][5][3][6] Organic & Biomolecular Chemistry.[5][3][7] (2021).[2][3] Link

  • Salt Selection in Crystallography

    • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmaceutical Sciences. (2012).[5][8] Link

  • Furan Acid Sensitivity

    • The Stability Challenge of Furanic Platform Chemicals in Acidic Conditions. ResearchGate. (2025).[9] Link

  • Crystallographic Data Standards

    • Cambridge Structural Database (CSD). The Cambridge Crystallographic Data Centre (CCDC). Link

Sources

A Comparative Guide to the Infrared Spectroscopy of 2-(Furan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of molecular characterization. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups and probing molecular structure.[1] This guide offers an in-depth analysis of the characteristic IR absorption peaks for 2-(Furan-3-yl)azetidine, a molecule of interest due to its combination of a strained four-membered nitrogen heterocycle and an aromatic furan ring. Understanding its spectral features is crucial for synthesis confirmation, purity assessment, and further analytical development.

This comparison guide is structured to provide a predictive analysis based on the well-established IR spectra of its constituent moieties—furan and azetidine—and to offer a comparative framework against these parent heterocycles. Due to the specific nature of this substituted compound, direct literature spectra are scarce; therefore, this guide synthesizes data from foundational spectroscopic studies of related structures to build a reliable predictive model.

I. The Logic of Spectral Prediction: A Tale of Two Rings

The IR spectrum of 2-(Furan-3-yl)azetidine is best understood by dissecting the molecule into its two core components: the furan ring and the azetidine ring. The final spectrum will be a superposition of the vibrational modes of each ring, with slight shifts in peak positions due to the electronic and steric influences they exert on each other. The azetidine ring, with its significant ring strain, and the aromatic furan ring, create a unique electronic environment that influences bond strengths and, consequently, their vibrational frequencies.[2]

Caption: Structure of 2-(Furan-3-yl)azetidine highlighting the constituent rings.

II. Predicted Characteristic IR Peaks and Comparative Analysis

The following table summarizes the predicted key IR absorption bands for 2-(Furan-3-yl)azetidine. The analysis compares these predictions with the known characteristic peaks of unsubstituted furan and azetidine, providing a rationale for expected spectral shifts.

Vibrational Mode Furan (Parent) [3][4]Azetidine (Parent) [5][6]Predicted 2-(Furan-3-yl)azetidine Rationale for Spectral Shift & Intensity
N-H Stretch N/A~3350-3250 cm⁻¹ (broad)~3330-3280 cm⁻¹ (medium, sharp)The secondary amine N-H stretch is a highly diagnostic peak.[5][6] In the target molecule, the nitrogen is part of a strained ring and adjacent to a carbon linked to an electron-withdrawing furan ring. This may slightly increase the bond strength, shifting the peak to a slightly higher wavenumber compared to simple aliphatic amines. The peak is expected to be of medium intensity and relatively sharp.
Aromatic C-H Stretch ~3160-3120 cm⁻¹ (medium)N/A~3140-3110 cm⁻¹ (medium-weak)These peaks arise from the C-H bonds on the furan ring. Substitution at the 3-position can slightly alter the electronic distribution in the ring, but the peak positions are expected to remain in the characteristic region for furan C-H stretches.
Aliphatic C-H Stretch N/A~2980-2850 cm⁻¹ (strong)~2970-2860 cm⁻¹ (strong)These absorptions are due to the symmetric and asymmetric stretching of the CH₂ groups in the azetidine ring.[7] Their position is largely unaffected by the furan substituent and they will appear as strong, sharp peaks.
C=C Stretch (Furan Ring) ~1600-1585 cm⁻¹, ~1500-1400 cm⁻¹N/A~1590-1570 cm⁻¹, ~1490-1420 cm⁻¹The aromatic C=C stretching vibrations of the furan ring typically appear as two distinct bands.[7] Substitution can cause minor shifts. These peaks are of medium to strong intensity and are key indicators of the furan moiety.
C-O-C Stretch (Furan Ring) ~1150-1050 cm⁻¹ (strong)N/A~1140-1060 cm⁻¹ (strong)The asymmetric C-O-C stretch of the furan ether linkage is a very strong and characteristic band. Its position is not expected to shift significantly upon substitution.
C-N Stretch (Azetidine Ring) N/A~1240-1150 cm⁻¹ (medium-weak)~1230-1170 cm⁻¹ (medium)The C-N stretching vibration of the azetidine ring is often coupled with other vibrations and can be of variable intensity. The linkage to the furan ring may slightly influence its position.
C-H Out-of-Plane Bend (Furan) ~900-675 cm⁻¹ (strong)N/A~880-740 cm⁻¹ (strong)The pattern of C-H out-of-plane bending in the fingerprint region is highly diagnostic of the substitution pattern on the furan ring. For a 3-substituted furan, a strong band is expected in this region.

III. Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To validate the predicted spectral data, a standardized experimental protocol is essential. The following outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of 2-(Furan-3-yl)azetidine.

Objective: To obtain a high-resolution FTIR spectrum of 2-(Furan-3-yl)azetidine for structural confirmation.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Sample Preparation:

  • Ensure the 2-(Furan-3-yl)azetidine sample is of high purity. If the sample is a solid, it can be analyzed directly. If it is an oil, it can be applied as a thin film.

  • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor).

Data Acquisition:

  • Apply a small amount of the 2-(Furan-3-yl)azetidine sample onto the center of the ATR crystal.

  • Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

  • The spectral resolution should be set to at least 4 cm⁻¹.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform a baseline correction if necessary to ensure the baseline is flat.

  • Use the peak-picking function of the software to identify the wavenumbers of the major absorption bands.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Sample High-Purity Sample Clean_ATR Clean ATR Crystal Background Acquire Background Apply_Sample Apply Sample to ATR Background->Apply_Sample Collect_Scan Collect Spectrum (4000-400 cm⁻¹) Apply_Sample->Collect_Scan Ratio Ratio to Background Collect_Scan->Ratio Baseline Baseline Correction Ratio->Baseline Peak_Pick Identify Peak Wavenumbers Baseline->Peak_Pick Final_Spectrum Final Spectrum & Data Table Peak_Pick->Final_Spectrum

Caption: Standard workflow for obtaining an FTIR spectrum using an ATR accessory.

IV. Conclusion and Field Insights

The predictive IR analysis of 2-(Furan-3-yl)azetidine provides a robust framework for its spectroscopic identification. The most telling features in its spectrum will be the combination of the sharp, medium-intensity N-H stretch from the azetidine ring and the characteristic aromatic C=C and strong C-O-C stretches from the furan moiety. When comparing an experimental spectrum to this guide, it is crucial to look for this unique combination of peaks. Any significant deviation from the predicted regions could indicate the presence of impurities, an alternative isomer, or unexpected molecular interactions such as strong hydrogen bonding in the solid state. This guide serves as a foundational tool for researchers, enabling confident and accurate structural characterization in the development of novel therapeutics.

V. References

  • Padua Research Archive. (2021). Study of The Spatio-Chemical Heterogeneity of Tannin-Furanic Foams: From 1D FTIR Spectroscopy to 3D.

  • ResearchGate. (n.d.). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone.

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

  • ResearchGate. (n.d.). Computational IR spectrum of Furan.

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.

  • eCommons, University of Dayton. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives.

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

  • National Institute of Standards and Technology. (n.d.). Furan - NIST WebBook.

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

  • PubMed. (2018). Vibrational spectroscopy: a promising approach to discriminate neurodegenerative disorders.

Sources

A Researcher's Comparative Guide to the In Vitro Toxicity Assessment of 2-(Furan-3-yl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's toxicological profile is paramount. For novel chemical entities such as 2-(Furan-3-yl)azetidine derivatives, a promising scaffold in medicinal chemistry, a comprehensive in vitro toxicity evaluation is the critical first step in identifying viable candidates and mitigating late-stage attrition. This guide provides an in-depth, comparative framework for the in vitro toxicity assessment of this specific class of compounds, grounded in scientific integrity and practical, field-proven insights. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and present a comparative analysis of hypothetical data to empower researchers in making informed decisions.

The Structural Alert: Understanding the Toxicological Potential of Furan and Azetidine Moieties

The 2-(Furan-3-yl)azetidine scaffold combines two heterocyclic rings, each with its own set of potential toxicological liabilities that warrant careful investigation.

The furan ring is a known structural alert, primarily due to its susceptibility to metabolic activation by cytochrome P450 enzymes.[1][2] This bioactivation can lead to the formation of a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity.[1][2] The substitution pattern on the furan ring can significantly influence the rate and regioselectivity of this metabolic activation, and consequently, the toxic potential of the derivative.[3][4]

The azetidine ring , a four-membered nitrogen-containing heterocycle, possesses considerable ring strain.[5] While this property can be advantageous for molecular design, it can also contribute to reactivity. Certain azetidine derivatives have been associated with various biological activities, and understanding their potential for off-target effects and cytotoxicity is crucial.[6][7][8] The substitution at the 3-position of the azetidine ring, in particular, can modulate its physicochemical properties and biological interactions, thereby influencing its toxicity profile.[6][9]

This guide will focus on a tiered approach to assessing the potential for these liabilities to manifest in 2-(Furan-3-yl)azetidine derivatives.

A Strategic Framework for In Vitro Toxicity Assessment

A robust in vitro toxicity assessment for this class of compounds should be multi-faceted, encompassing a battery of assays that probe different mechanisms of toxicity. The following workflow provides a logical progression from broad cytotoxicity screening to more specific and mechanistic assays.

Toxicity_Assessment_Workflow cluster_0 Tier 1: Foundational Toxicity Screening cluster_1 Tier 2: Mechanistic & Organ-Specific Toxicity cluster_2 Tier 3: Advanced & Compound-Specific Investigations A Cytotoxicity Profiling (MTT, LDH, Neutral Red) C Genotoxicity Confirmation (In Vitro Micronucleus - OECD 487) A->C If cytotoxic D Hepatotoxicity Evaluation A->D Prioritize E Cardiotoxicity Assessment A->E B Genotoxicity Assessment (Ames Test - OECD 471) B->C If mutagenic F Mitochondrial Toxicity D->F G Drug-Induced Phospholipidosis D->G E->F H Phototoxicity (OECD 432)

Caption: A tiered workflow for the in vitro toxicity assessment of 2-(Furan-3-yl)azetidine derivatives.

Tier 1: Foundational Toxicity Screening

The initial tier focuses on identifying overt cytotoxicity and mutagenicity, which are critical, early indicators of a compound's potential for adverse effects.

Comparative Cytotoxicity Profiling

The first step is to determine the concentration at which the 2-(Furan-3-yl)azetidine derivatives induce cell death. Employing a panel of at least two cytotoxicity assays with different endpoints provides a more comprehensive and reliable assessment, as a compound may interfere with the mechanism of a single assay.

  • MTT Assay (Mitochondrial Viability): This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[10] A decrease in formazan production is indicative of reduced cell viability.

  • LDH Release Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon plasma membrane damage.[11] An increase in extracellular LDH activity is a direct measure of cytotoxicity.

  • Neutral Red Uptake Assay (Lysosomal Integrity): This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[12] A decrease in the amount of extracted neutral red correlates with a reduction in viable cell number.

Experimental Rationale: The use of these three assays provides a multi-faceted view of cytotoxicity. The MTT assay assesses mitochondrial function, a common target for toxic compounds. The LDH assay provides a direct measure of cell membrane damage, a hallmark of necrosis. The Neutral Red assay evaluates lysosomal integrity, which can be compromised during certain forms of cell death. Discrepancies between the results of these assays can provide initial clues into the mechanism of cytotoxicity.

DerivativeR-Group at Azetidine-N1R'-Group at Furan-C5MTT Assay (HepG2 cells)LDH Assay (HepG2 cells)Neutral Red Assay (HepG2 cells)
AZF-001 MethylHydrogen25.430.122.8
AZF-002 EthylHydrogen45.252.841.5
AZF-003 MethylNitro5.88.24.9
AZF-004 MethylMethoxy68.375.165.7
Control Drug A (Known Cytotoxin) --10.212.59.8
Control Drug B (Non-cytotoxic) -->100>100>100

Interpretation of Hypothetical Data: In this example, the introduction of a nitro group at the furan C5 position (AZF-003) significantly increases cytotoxicity compared to the unsubstituted analog (AZF-001). Conversely, a methoxy group (AZF-004) appears to decrease cytotoxicity. This highlights the importance of substitutions on the furan ring in modulating the toxic potential. The ethyl substitution at the azetidine nitrogen (AZF-002) shows slightly lower cytotoxicity than the methyl substitution (AZF-001).

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used and regulatory-accepted method for identifying compounds that can cause gene mutations.[13] The test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is indicated by an increase in the number of revertant colonies that have regained the ability to synthesize the essential amino acid, suggesting that the test compound has induced a mutation.[13]

Experimental Rationale: Given the potential for the furan moiety to be metabolized into a DNA-reactive species, the Ames test is a critical initial screen for mutagenicity. It is essential to perform this assay both in the absence and presence of a metabolic activation system.

Metabolic Activation: To mimic mammalian metabolism, an exogenous source of metabolic enzymes is required. The most commonly used system is the S9 fraction , a supernatant from the centrifugation of a liver homogenate that contains both microsomal and cytosolic enzymes.[14] This allows for the detection of pro-mutagens that require metabolic activation to exert their genotoxic effects. For furan-containing compounds, the inclusion of S9 is non-negotiable.

Ames_Test_Workflow A 2-(Furan-3-yl)azetidine Derivative C Plate Incorporation or Pre-incubation Method A->C B Bacterial Strains (e.g., S. typhimurium, E. coli) B->C D Incubation C->D E Count Revertant Colonies D->E F Compare to Control E->F G S9 Metabolic Activation System G->C

Caption: A simplified workflow for the Ames Test (OECD 471).

Tier 2: Mechanistic & Organ-Specific Toxicity

Compounds that show activity in Tier 1, or for which there is a high index of suspicion based on their structure, should be further investigated in more specific assays.

Genotoxicity Confirmation: In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[15][16] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase.[15] An increase in the frequency of micronucleated cells indicates genotoxic potential.

Experimental Rationale: This assay serves as a confirmation and extension of the Ames test. While the Ames test detects point mutations, the micronucleus assay identifies larger-scale chromosomal damage.[15] It is performed in mammalian cells, which are more relevant to human toxicology than bacteria. As with the Ames test, the inclusion of a metabolic activation system (S9 fraction) is crucial.

Hepatotoxicity Evaluation

Given that the liver is the primary site of metabolism for many xenobiotics and a known target for furan-induced toxicity, an in vitro assessment of hepatotoxicity is essential.[17]

Recommended Cell Line: HepG2, a human hepatoma cell line, is a widely used and well-characterized model for in vitro hepatotoxicity studies. While their metabolic capacity is lower than primary hepatocytes, they are a robust and reproducible system for initial screening.

Endpoints for Assessment:

  • Cytotoxicity: As determined in Tier 1, using HepG2 cells.

  • Mitochondrial Dysfunction: See Tier 3.

  • Steatosis and Phospholipidosis: See Tier 3.

Cardiotoxicity Assessment

Drug-induced cardiotoxicity is a major concern in drug development.[14] While a comprehensive assessment requires multiple assays, an initial screen for effects on key ion channels is a prudent step.

  • hERG Potassium Channel Assay: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for a potentially fatal arrhythmia called Torsades de Pointes. An automated patch-clamp assay is the gold standard for assessing hERG inhibition.

  • Broader Ion Channel Panel: For compounds of high interest, screening against a broader panel of cardiac ion channels (e.g., sodium and calcium channels) can provide a more complete picture of the potential for cardiotoxicity.[18]

Tier 3: Advanced & Compound-Specific Investigations

For lead candidates or in cases where specific liabilities are suspected, more advanced in vitro assays can provide deeper mechanistic insights.

Mitochondrial Toxicity Assessment

Mitochondria are frequent targets of drug-induced toxicity.[19] Mitochondrial dysfunction can lead to a cascade of events, including ATP depletion, oxidative stress, and apoptosis.

Recommended Assays:

  • High-Content Imaging: Using fluorescent probes to simultaneously measure multiple parameters of mitochondrial health, such as mitochondrial membrane potential, reactive oxygen species (ROS) production, and mitochondrial mass.

  • Oxygen Consumption Rate (OCR): Using techniques like Seahorse XF analysis to directly measure mitochondrial respiration.

Drug-Induced Phospholipidosis (DIPL) Assay

Phospholipidosis is the accumulation of phospholipids within the lysosomes of cells, often induced by cationic amphiphilic drugs.[17][20] While not always directly toxic, it is an undesirable off-target effect.

Recommended Assay: A fluorescent-based assay using a dye that specifically accumulates in acidic organelles like lysosomes. An increase in fluorescence intensity upon treatment with the test compound is indicative of phospholipidosis.

Phototoxicity Assessment (OECD 432)

Given that furan-containing compounds can absorb UV light, there is a potential for phototoxicity. The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test is the standard assay for this endpoint.[15][21]

Experimental Principle: The assay compares the cytotoxicity of a compound in the presence and absence of a non-cytotoxic dose of simulated solar light.[22] A significant increase in cytotoxicity upon irradiation indicates phototoxic potential.

Experimental Protocols: A Closer Look

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the 2-(Furan-3-yl)azetidine derivatives in cell culture medium. Replace the old medium with the compound-containing medium and incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Ames Test (Plate Incorporation Method) Protocol (Adapted from OECD 471)
  • Preparation: Prepare overnight cultures of the selected bacterial tester strains.

  • Metabolic Activation: If required, prepare the S9 mix containing the S9 fraction and necessary cofactors.[14]

  • Exposure: To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix or a buffer control.

  • Plating: Pour the mixture onto a minimal glucose agar plate and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies on the treated plates to the spontaneous reversion rate on the negative control plates. A dose-dependent increase of at least two-fold over the background is generally considered a positive result.

Conclusion: A Pathway to Safer Drug Candidates

The in vitro toxicity assessment of 2-(Furan-3-yl)azetidine derivatives requires a thoughtful and systematic approach. By employing a tiered strategy that progresses from broad screening to mechanistic investigations, researchers can efficiently identify compounds with potential liabilities and prioritize those with the most favorable safety profiles for further development. This guide provides a robust framework for such an assessment, emphasizing the importance of comparative analysis, the rationale behind experimental choices, and adherence to internationally recognized guidelines. Ultimately, a thorough in vitro toxicological evaluation is an indispensable tool in the quest for safer and more effective medicines.

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Safety Operating Guide

Guardian Protocol: Essential Personal Protective Equipment for Handling 2-(Furan-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The novel compound 2-(Furan-3-yl)azetidine, while promising, requires meticulous handling due to the inherent risks associated with its constituent chemical motifs: the furan ring and the azetidine ring. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, ensuring that procedural rigor protects both the scientist and the science.

Hazard Analysis: Understanding the Risk Profile

A thorough risk assessment is the cornerstone of laboratory safety.[5] For 2-(Furan-3-yl)azetidine, the primary hazards stem from its likely flammability, volatility, and severe health effects upon contact or inhalation.

  • Routes of Exposure:

    • Inhalation: The compound is likely volatile. Furan vapors are harmful, and azetidine can cause respiratory tract burns.[4][6]

    • Dermal Contact: Both furan and azetidine can cause skin irritation or severe burns.[1][3][7] Furan can be absorbed through the skin, increasing overall exposure.[8]

    • Ocular Contact: Vapors and splashes can cause severe eye irritation or permanent damage.[4][7]

    • Ingestion: Accidental ingestion is harmful.[1][2]

  • Health Hazards:

    • Acute: Skin and eye burns, respiratory irritation, and potential for organ damage.[1][3][8]

    • Chronic: Furan is a suspected mutagen and carcinogen, with the potential for organ damage after repeated exposure.[1][2]

  • Physical Hazards:

    • Flammability: Both parent compounds are extremely flammable liquids.[1][3] Vapors can travel to an ignition source and flash back.[4]

    • Peroxide Formation: Furan may form explosive peroxides upon standing in air.[2]

Core Directive: Personal Protective Equipment (PPE)

PPE is the final barrier between you and the chemical. Its selection and use must be deliberate and matched to the level of risk for the task at hand.[9][10][11]

Task / OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Pre-aliquoting (solids) Safety Glasses with Side ShieldsSingle Nitrile GlovesLab CoatNot required if in a ventilated enclosure
Solution Preparation / Transfers Chemical Splash GogglesDouble Nitrile GlovesLab CoatWork within a certified Chemical Fume Hood
Active Reaction / Workup Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemically Resistant Apron over Lab CoatWork within a certified Chemical Fume Hood
Large Scale (>5g) Operations Chemical Splash Goggles & Face ShieldHeavy-duty Butyl or Silver Shield™ glovesChemically Resistant Apron over Lab CoatWork within a certified Chemical Fume Hood

Detailed PPE Specifications:

  • Eye and Face Protection:

    • Chemical Splash Goggles are mandatory when handling liquid forms of the compound to protect against splashes and vapors.[12]

    • A Face Shield , worn over splash goggles, is required during procedures with a high risk of splashing, such as reaction workups or when working with larger volumes.[11][12]

  • Hand Protection:

    • Double-gloving with nitrile gloves is the recommended minimum for handling small quantities.[5] This provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin.

    • For extended work or larger quantities, consider more robust gloves like neoprene or butyl rubber underneath an outer nitrile glove. Always check manufacturer glove compatibility charts for specific breakthrough times.

  • Body Protection:

    • A flame-resistant Lab Coat must be worn at all times, fully buttoned with sleeves rolled down.[5]

    • For procedures involving significant splash potential, a Chemically Resistant Apron should be worn over the lab coat.[10]

  • Respiratory Protection:

    • All work with 2-(Furan-3-yl)azetidine must be performed within a certified Chemical Fume Hood. This is the primary engineering control to minimize inhalation exposure.

    • If there is a potential for exposure above established limits, or in the event of a fume hood failure, a full-face or half-mask air-purifying respirator with organic vapor cartridges is necessary.[13][14] All respirator use must comply with a formal respiratory protection program as outlined by OSHA.[9]

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE Workflow Diagram

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Gloves (Inner then Outer) don2->don3 doff1 1. Outer Gloves (Dispose) doff2 2. Face Shield / Goggles (Clean) doff1->doff2 doff3 3. Lab Coat (Remove inside-out) doff2->doff3 doff4 4. Inner Gloves (Dispose) doff3->doff4 doff5 5. Wash Hands Thoroughly doff4->doff5

Caption: Sequential process for donning and doffing PPE to minimize contamination.

Operational and Disposal Plans

Emergency Procedures:

In the event of an exposure, immediate action is critical.

Exposure TypeImmediate ActionFollow-Up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove all contaminated clothing while flushing.Seek immediate medical attention. Provide the SDS for furan and azetidine to medical personnel.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, lifting upper and lower eyelids.[6]Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[8]
Spill Evacuate the immediate area. Alert colleagues and your supervisor. Do not attempt to clean a large spill without proper training and equipment. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[15][16]Ventilate the area and prevent access until cleanup is complete.

Waste Disposal:

Proper segregation and disposal of chemical waste are legally required and essential for safety.

  • Contaminated Solids: All disposable PPE (gloves, bench paper, pipette tips) that has come into contact with 2-(Furan-3-yl)azetidine must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: All solutions containing the compound, including reaction mother liquors and washings, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[8][15]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[8][17]

By adhering to this guardian protocol, you build a system of safety that is self-validating, ensuring that your work with novel compounds like 2-(Furan-3-yl)azetidine is conducted with the highest degree of professional responsibility and care.

References

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  • New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Health and Safety Executive (HSE). (2021-03-22). FURANES.... their safe use in foundries. Retrieved from [Link]

  • Government of Canada. (2019-02-13). Furan Compounds Group. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Furan-d4. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. Retrieved from [Link]

  • University of California, Santa Barbara - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). School Chemistry Laboratory Safety Guide | NIOSH. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.